Ranalexin-1G
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLGGLMKIIPAAFCAVTKKC |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Antimicrobial: A Technical Guide to the Origin of Ranalexin-1G
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers continue to explore the natural world for novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), components of the innate immune system of many organisms. This technical guide delves into the origin, isolation, and characterization of Ranalexin-1G, a potent antimicrobial peptide derived from amphibians. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational science behind this intriguing molecule.
Executive Summary
This compound is a member of the ranalexin family of antimicrobial peptides, first identified in amphibians. This guide traces its origins from the specific frog species from which it was isolated, details the experimental methodologies employed for its purification and characterization, and presents its antimicrobial efficacy through consolidated quantitative data. Furthermore, it explores the current understanding of the molecular pathways governing its production in amphibians and its mechanism of action against microbial threats. All experimental workflows and biological pathways are visualized to provide clear and concise representations for the scientific community.
Origin and Discovery
The story of this compound begins in the skin of frogs, a rich source of bioactive peptides that form a crucial part of their defense against pathogens in their moist environments. The parent molecule, Ranalexin , was first isolated from the skin of the American bullfrog, Rana catesbeiana[1]. Subsequently, a variant, This compound , was discovered in the skin secretions of the North American pig frog, Rana grylio[2].
Structurally, Ranalexin and this compound are virtually identical, comprising a 20-amino acid sequence with a single intramolecular disulfide bond between cysteine residues at positions 14 and 20. This bond creates a cyclic heptapeptide region, a characteristic feature of this peptide family. The primary amino acid sequence of this compound is: Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys .
Genomic studies have revealed that ranalexins are synthesized as a precursor protein, a prepropeptide. This precursor contains a signal peptide, an acidic propeptide region, and the C-terminal mature peptide. The expression of ranalexin mRNA has been observed to begin during the metamorphosis of tadpoles and persists into adulthood, indicating its importance throughout the frog's life cycle[1].
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process combining biochemical and analytical techniques.
Peptide Extraction and Purification
A general workflow for the isolation of antimicrobial peptides from frog skin is depicted below.
Figure 1: General workflow for the isolation and characterization of this compound.
3.1.1 Skin Extraction: Frog skin is homogenized in an acidic ethanol solution (e.g., ethanol/0.7 M HCl, 3:1 v/v) to extract the peptides. The homogenate is then centrifuged to separate the peptide-containing supernatant from cellular debris.
3.1.2 Partial Purification: The supernatant is passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge, to bind the peptides. The cartridge is then washed, and the peptides are eluted with a solvent of increasing hydrophobicity, typically acetonitrile containing a small amount of trifluoroacetic acid (TFA).
3.1.3 Chromatographic Purification: The partially purified extract is further fractionated using size-exclusion chromatography (e.g., on a Sephadex G-25 column) followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to elute the peptides. Fractions are collected and assayed for antimicrobial activity to identify those containing this compound.
Structural Characterization
3.2.1 Mass Spectrometry: The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The peptide is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
3.2.2 Amino Acid Sequencing: The primary structure of the peptide is determined by automated Edman degradation. This method sequentially removes the N-terminal amino acid residue, which is then identified by chromatography. The process is repeated to determine the entire amino acid sequence.
Antimicrobial Activity Assays
The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation. This is typically performed using a broth microdilution method in 96-well plates.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. A summary of its reported MIC values is presented in the table below.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 8 - 16 | [3] |
| Staphylococcus aureus (MRSA) | Clinical | 8 - 16 | [4],[5] |
| Streptococcus pyogenes | - | 8 | [3] |
| Streptococcus pneumoniae | Clinical | 7.81 - 15.62 | [6] |
| Escherichia coli | ATCC 25922 | 64 - 128 | [3] |
| Pseudomonas aeruginosa | ATCC 15442 | >128 | [6] |
| Candida albicans | - | 16 |
Signaling Pathways
Regulation of this compound Production in Amphibians
The precise signaling pathways controlling the expression of the this compound gene in Rana grylio have not been fully elucidated. However, studies on other amphibian antimicrobial peptides suggest a general model for their regulation as part of the innate immune response. The production and secretion of these peptides are often triggered by stress, injury, or infection. This response is thought to be mediated by the sympathetic nervous system and involves conserved intracellular signaling cascades. A plausible regulatory pathway is illustrated below, based on studies of other amphibian AMPs.
Figure 2: A proposed signaling pathway for the production of this compound.
This model suggests that external stimuli activate cell surface receptors on the granular glands in the frog's skin. This triggers an intracellular signaling cascade, potentially involving transcription factors like NF-κB, which is a key regulator of immune responses in many species. The activation of these transcription factors leads to the expression of the this compound gene. The resulting mRNA is translated into the prepropeptide, which is then processed to the mature, active peptide and stored in granules for secretion.
Mechanism of Antimicrobial Action
This compound, like many other cationic antimicrobial peptides, is thought to exert its antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes. Upon binding, it is proposed to form pores or channels in the membrane, leading to leakage of cellular contents and ultimately cell death. Several models for this membrane disruption have been proposed, including the "barrel-stave" and "toroidal pore" models.
Figure 3: Proposed mechanism of action of this compound on bacterial cells.
While the primary mechanism is membrane disruption, it is also possible that this compound has intracellular targets in some microorganisms, a common feature of other antimicrobial peptides. However, further research is needed to elucidate these potential secondary mechanisms.
Conclusion and Future Directions
This compound is a well-characterized antimicrobial peptide with significant potential for development as a therapeutic agent. Its broad-spectrum activity, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further investigation. Future research should focus on elucidating the precise signaling pathways that regulate its production, which could open avenues for its biotechnological synthesis. Furthermore, detailed studies on its interaction with microbial membranes and potential intracellular targets will be crucial for optimizing its therapeutic efficacy and for the rational design of even more potent and specific antimicrobial agents.
References
- 1. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface disinfection properties of the combination of an antimicrobial peptide, ranalexin, with an endopeptidase, lysostaphin, against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of the antimicrobial peptide ranalexin in combination with the endopeptidase lysostaphin against wound and systemic meticillin-resistant Staphylococcus aureus (MRSA) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Ranalexin-1G: A Technical Guide to its Discovery, Isolation, and Characterization from Rana grylio
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ranalexin-1G, a potent antimicrobial peptide identified from the skin secretions of the pig frog, Rana grylio. This document details the experimental protocols for its extraction and purification and presents its known physicochemical and biological properties in a structured format for scientific and drug development applications.
Introduction
Amphibian skin is a rich source of bioactive peptides, representing a crucial component of their innate immune system.[1] These peptides exhibit a broad spectrum of activity against pathogenic microorganisms, including bacteria and fungi, making them promising candidates for novel therapeutic agents. The Ranalexin family of antimicrobial peptides, first identified in the American bullfrog (Rana catesbeiana), is characterized by a unique 20-amino acid sequence containing a C-terminal heptapeptide ring formed by a disulfide bond. This structural motif is believed to be crucial for its antimicrobial efficacy. This guide focuses on this compound, a member of this family isolated from the pig frog, Rana grylio.
Physicochemical Properties of this compound
This compound is a 20-amino acid peptide with a molecular weight of approximately 2109.6 Da. Its primary structure and other key properties are summarized in the table below.
| Property | Value | Source |
| Amino Acid Sequence | H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH | NovoPro Bioscience Inc. |
| Molecular Formula | C₉₈H₁₆₁N₂₃O₂₂S₃ | NovoPro Bioscience Inc. |
| Molecular Weight | 2109.6 Da | NovoPro Bioscience Inc. |
| Disulfide Bond | Cys¹⁴-Cys²⁰ | NovoPro Bioscience Inc. |
| Theoretical pI | 9.8 | NovoPro Bioscience Inc. |
Discovery and Isolation from Rana grylio
This compound was discovered as part of a study characterizing the antimicrobial peptides present in the skin of the North American pig frog, Rana grylio. The isolation process, detailed below, involved the extraction of peptides from frozen skin tissue, followed by a multi-step purification protocol.
Experimental Protocols
The following protocols are based on established methods for the isolation of antimicrobial peptides from amphibian skin and specific details reported for the isolation of peptides from Rana grylio.
3.1.1. Peptide Extraction
-
Tissue Homogenization: Frozen skins of Rana grylio (96 g) were homogenized in an acidic ethanol solution (e.g., ethanol/0.7 M HCl; 3:1 v/v) at 4°C to inhibit proteolytic degradation.
-
Extraction: The homogenate was stirred for several hours at 4°C to allow for the extraction of peptides.
-
Centrifugation: The mixture was then centrifuged at high speed (e.g., 4000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected.
-
Solvent Evaporation: The ethanol was removed from the supernatant under reduced pressure.
-
Clarification: The aqueous extract was subjected to another round of centrifugation to remove any precipitated material.
3.1.2. Solid-Phase Extraction (SPE)
-
Cartridge Equilibration: C18 Sep-Pak cartridges were equilibrated with an appropriate solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Sample Loading: The clarified aqueous extract was passed through the equilibrated C18 cartridges. The hydrophobic peptides, including this compound, bind to the C18 stationary phase, while salts and other hydrophilic impurities are washed away.
-
Washing: The cartridges were washed with a low concentration of organic solvent (e.g., 10% acetonitrile in 0.1% TFA) to remove weakly bound impurities.
-
Elution: The bound peptides were eluted with a higher concentration of organic solvent (e.g., 70% acetonitrile in 0.1% TFA).
-
Lyophilization: The eluted fraction containing the peptides was lyophilized to obtain a dry powder.
3.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The lyophilized peptide extract was subjected to multiple rounds of RP-HPLC for the purification of this compound.
-
Initial Purification: The crude peptide mixture was fractionated on a semi-preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-60% Mobile Phase B over 60 minutes) was used to separate the peptides based on their hydrophobicity.
-
Detection: The elution profile was monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Bioassay: Fractions were collected and screened for antimicrobial activity against test organisms such as Staphylococcus aureus and Escherichia coli.
-
Final Purification: Fractions exhibiting antimicrobial activity were pooled and subjected to further purification on a C4 or diphenylmethylsilyl-silica RP-HPLC column using a shallower acetonitrile gradient to achieve high purity.
3.1.4. Structural Characterization
The purified peptide was characterized to determine its primary structure.
-
Mass Spectrometry: The molecular mass of the purified peptide was determined using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Edman Degradation: The amino acid sequence of the peptide was determined by automated Edman degradation.
Yield
The purification from 96 g of frozen Rana grylio skin yielded approximately 50 nmol of this compound.[2]
Antimicrobial Activity
Ranalexin and its analogues exhibit potent antimicrobial activity against a range of microorganisms. The table below summarizes the reported Minimum Inhibitory Concentrations (MICs) for Ranalexin (note: not all data is specific to the -1G variant).
| Microorganism | Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | (Methicillin-resistant) | 7.81 | Dar et al., 2017 |
| Staphylococcus aureus | ATCC 25923 | 8-128 | Aleinein et al., 2013[3] |
| Escherichia coli | ATCC 25922 | 8-128 | Aleinein et al., 2013[3] |
| Streptococcus pneumoniae | Clinical Isolates | 7.81-15.62 | Dar et al., 2017 |
| Candida albicans | - | Active | Conlon et al., 2000[2] |
Mechanism of Action
While no specific signaling pathways have been elucidated for this compound, antimicrobial peptides of this class are generally understood to act directly on the microbial cell membrane. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial and fungal membranes. This interaction leads to membrane disruption, pore formation, and ultimately, cell death. This direct lytic mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.
Visualized Workflows
Experimental Workflow for this compound Isolation
Caption: Isolation and purification workflow for this compound from Rana grylio.
Conclusion
This compound represents a promising antimicrobial peptide from the skin secretions of Rana grylio. Its potent activity against a range of pathogenic microorganisms, including antibiotic-resistant strains, highlights its potential for development as a novel therapeutic agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the study and application of this and other amphibian-derived antimicrobial peptides. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000009553A2 - Antimicrobial peptides isolated from the skin of american frogs - Google Patents [patents.google.com]
- 3. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranalexin-1G Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Ranalexin-1G, a potent antimicrobial peptide (AMP) isolated from the skin of the American bullfrog, Rana catesbeiana. This document provides a comprehensive overview of its structural features, antimicrobial activity, and the effects of specific modifications on its biological function. Detailed experimental protocols and visualizations are included to facilitate further research and development in the field of antimicrobial peptides.
Introduction to this compound
This compound is a 20-amino acid cationic peptide with the sequence Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys.[1] A key structural feature is the intramolecular disulfide bond between the cysteine residues at positions 14 and 20, which forms a C-terminal heptapeptide ring.[2] This peptide exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, a common trait among many AMPs.
Core Structure and Physicochemical Properties
The primary structure of this compound is crucial to its function. The peptide possesses a net positive charge, which facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes. Its amphipathic nature, with distinct hydrophobic and hydrophilic regions, is essential for membrane insertion and disruption.
Sequence: FLGGLMKIIPAAFC(1)AVTKKC(1) Disulfide Bridge: Cys14-Cys20
Structure-Activity Relationship Studies
The relationship between the structure of this compound and its biological activity has been investigated through the synthesis and analysis of various analogs. These studies provide valuable insights into the roles of specific structural features.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity and cytotoxicity are important indicators of the peptide's selectivity for microbial cells over host cells.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and Analogs
| Peptide/Analog | Staphylococcus aureus | Escherichia coli | Acinetobacter baumannii | Streptococcus pyogenes | Reference |
| This compound (L-amino acids) | 4 - 8 | 32 - 128 | 16 | 8 - 128 | [3][4] |
| Danalexin (all D-amino acids) | 4 | 32 | 16 | Not Reported | [3] |
| Reduced this compound | Similar to oxidized form | Similar to oxidized form | Not Reported | Not Reported | [5] |
| Recombinant this compound | 8 - 128 | 8 - 128 | Not Reported | 8 - 128 | [4] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound and Analogs
| Peptide/Analog | Cell Line | IC50 (µg/mL) | Hemolytic Activity | Reference |
| This compound (L-amino acids) | HeLa, COS7 | 13 - 15 | Not explicitly quantified in these studies | [4] |
| Danalexin (all D-amino acids) | Not Reported | Not Reported | Not explicitly quantified | [3] |
| RN7-IN10 (Hybrid Peptide) | WRL-68, NL-20 | >62.5, >125 | Low at MIC | |
| RN7-IN9 (Hybrid Peptide) | WRL-68, NL-20 | >62.5, >125 | Low at MIC | |
| RN7-IN8 (Hybrid Peptide) | WRL-68, NL-20 | >62.5, >125 | Low at MIC | |
| RN7-IN6 (Hybrid Peptide) | WRL-68, NL-20 | >62.5, >125 | Low at MIC |
Key Structural Modifications and Their Effects
-
Chirality (L- to D-amino acids): The synthesis of an all-D-amino acid analog, named Danalexin, demonstrated that the antimicrobial activity is largely retained.[3] This suggests that the peptide's activity is not dependent on stereospecific interactions with chiral receptors on the cell surface. The preservation of activity supports a mechanism based on direct interaction with the lipid bilayer.[3]
-
Disulfide Bridge: Studies on the reduced and oxidized forms of this compound have shown that the disulfide bond does not significantly affect its antimicrobial activity.[5] This finding suggests that the cyclic C-terminal structure may not be strictly necessary for its membrane-disrupting function, although it likely plays a role in conformational stability.
-
Hybrid Peptides: Hybrid peptides combining a 7-amino acid region of this compound with a 10-amino acid region of indolicidin have been designed. Some of these hybrid peptides exhibited potent, broad-spectrum antibacterial activity, in some cases surpassing the parent molecules. This indicates that combining domains from different AMPs can be a successful strategy for developing novel antimicrobial agents.
Proposed Mechanism of Action
The primary mechanism of action for this compound is believed to be the permeabilization and disruption of microbial cell membranes. This process can be conceptualized in the following stages:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion: Upon binding, the peptide undergoes a conformational change, adopting a more structured state, such as an α-helix, in the hydrophobic environment of the membrane.[5] The amphipathic nature of this structure allows it to insert into the lipid bilayer.
-
Pore Formation/Membrane Disruption: The accumulation of peptides in the membrane leads to the formation of pores or channels, disrupting the membrane's integrity. This leads to the leakage of ions and essential cellular contents, ultimately causing cell death. The exact architecture of these pores for this compound has not been definitively elucidated but may follow established models such as the "barrel-stave" or "toroidal pore" models.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/EDT (e.g., 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Disulfide Bond Formation: Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) and allow it to air-oxidize to form the disulfide bond. Monitor the cyclization by HPLC and mass spectrometry.
-
Final Purification and Lyophilization: Purify the cyclized peptide by HPLC and lyophilize to obtain the final product.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Peptide stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound antimicrobial action.
Experimental Workflow for SAR Studies
Caption: Workflow for this compound structure-activity relationship studies.
Logical Relationships in this compound SAR
Caption: Logical relationships in this compound structure-activity.
References
- 1. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Potential of Ranalexin-1G: A Technical Guide for Researchers
Executive Summary
Ranalexin-1G, a cationic antimicrobial peptide isolated from the skin of the American bullfrog (Rana catesbeiana), has demonstrated a broad spectrum of antimicrobial activity. While its antibacterial properties are more extensively documented, its potential as an antifungal agent presents a promising area of research, particularly in an era of increasing antifungal resistance. This technical guide provides an in-depth overview of the known characteristics of Ranalexin and outlines the general mechanisms and experimental protocols relevant to assessing its antifungal efficacy. Due to a lack of specific publicly available data on the antifungal activity of this compound, this paper focuses on established principles and methodologies for the evaluation of antimicrobial peptides against fungal pathogens.
Introduction to Ranalexin
Ranalexin is a 20-amino acid peptide with the sequence Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys.[1] It features a single intramolecular disulfide bond, which forms a heptapeptide ring structure. This structural motif is also found in the bacterial antibiotic polymyxin.[1] While Ranalexin's activity against Gram-positive and Gram-negative bacteria has been established, its specific action against fungal species remains an area ripe for investigation.[2]
Quantitative Data on Antifungal Activity
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | Data Not Available | Data Not Available | |
| Aspergillus fumigatus | Af293 | Data Not Available | Data Not Available | |
| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | |
| Candida glabrata | ATCC 2001 | Data Not Available | Data Not Available |
MIC: Minimum Inhibitory Concentration MFC: Minimum Fungicidal Concentration
Putative Antifungal Mechanism of Action
The mechanism of action for this compound against fungal pathogens has not been explicitly elucidated. However, based on the known mechanisms of other cationic antimicrobial peptides, a multi-step process targeting the fungal cell membrane is the most probable pathway.[3]
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phospholipids and sterols.[4]
-
Membrane Insertion and Disruption: Upon binding, the peptide is believed to insert into the lipid bilayer, leading to membrane permeabilization. This disruption can occur through various models, including the "barrel-stave," "toroidal pore," or "carpet" model, ultimately leading to the leakage of intracellular contents and cell death.[3]
-
Intracellular Targets: In some cases, antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, interfering with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity.[3]
The following diagram illustrates a generalized workflow for investigating the antifungal mechanism of action of a peptide like this compound.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal organism, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast broth microdilution.
Materials
-
This compound peptide, lyophilized
-
Candida albicans strain (e.g., ATCC 10231)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Sterile water and DMSO (for peptide dissolution)
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
Preparation of Reagents
-
Peptide Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., sterile water or a small amount of DMSO followed by dilution in sterile water) to a final concentration of 1 mg/mL. Further dilutions should be made in RPMI-1640 medium.
-
Fungal Inoculum:
-
Subculture the C. albicans strain on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
Broth Microdilution Assay
-
Serial Dilutions:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
Determination of MIC
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density (OD) at 600 nm using a microplate reader.
The following diagram outlines the experimental workflow for this MIC determination protocol.
Fungal Stress Response Signaling Pathways
Antimicrobial peptides that disrupt the fungal cell membrane can trigger various stress response signaling pathways. One of the key pathways is the Cell Wall Integrity (CWI) pathway, which is activated in response to cell wall or membrane stress.
The following diagram illustrates a simplified representation of the CWI pathway in fungi.
Conclusion and Future Directions
This compound holds potential as a novel antifungal agent, but a significant amount of research is required to validate its efficacy and elucidate its mechanism of action. This technical guide provides a framework for researchers to begin this exploration by outlining the necessary experimental protocols and theoretical underpinnings. Future research should focus on:
-
Determining the MIC and MFC of this compound against a broad panel of clinically relevant fungal pathogens.
-
Investigating the precise mechanism of action by which this compound exerts its antifungal effects.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models of fungal infections.
-
Exploring synergistic interactions with existing antifungal drugs to combat resistant strains.
By systematically addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound in the fight against fungal diseases.
References
- 1. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel tool against multiresistant bacterial pathogens: lipopeptide modification of the natural antimicrobial peptide ranalexin for enhanced antimicrobial activity and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ranalexin-1G: A Technical Guide to its Biological Function in the North American Pig Frog (Lithobates grylio)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Amphibian skin, a rich source of bioactive peptides, has been identified as a promising reservoir for such compounds. Ranalexin-1G, an antimicrobial peptide isolated from the skin secretions of the North American pig frog (Lithobates grylio, formerly Rana grylio), represents a molecule of significant interest. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial properties. Due to the limited availability of specific data for this compound, this document incorporates data from its close homolog, Ranalexin, found in the American bullfrog (Rana catesbeiana), to provide a more complete functional profile. This guide details its antimicrobial activity, putative mechanism of action, and relevant experimental protocols, aiming to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.
Data Presentation: Antimicrobial Activity
| Microorganism | Organism Type | MIC (µg/mL) | Source Species for Ranalexin |
| Staphylococcus aureus | Gram-positive bacterium | 4 - 128 | Rana catesbeiana |
| Streptococcus pyogenes | Gram-positive bacterium | 8 - 128 | Rana catesbeiana |
| Escherichia coli | Gram-negative bacterium | 8 - 128 | Rana catesbeiana |
| Multidrug-resistant S. aureus | Gram-positive bacterium | 8 - 128 | Rana catesbeiana |
Note: The data presented is for Ranalexin from Rana catesbeiana and serves as a proxy for the activity of this compound from Lithobates grylio. Specific MIC values can vary depending on the specific strain and assay conditions.
Experimental Protocols
Peptide Isolation and Purification from Frog Skin
This protocol outlines a general method for the isolation of antimicrobial peptides from frog skin secretions.
a. Stimulation of Peptide Secretion:
-
Frogs are handled minimally to reduce stress.
-
Secretion of skin peptides is induced by a mild electrical stimulation or injection of norepinephrine.
-
The secreted material is collected by rinsing the dorsal skin with deionized water into a chilled container.
b. Initial Extraction:
-
The collected secretion is immediately acidified with an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit protease activity.
-
The acidified solution is clarified by centrifugation to remove any particulate matter.
-
The supernatant is passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to bind the peptides.
-
The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and hydrophilic molecules.
-
The peptides are eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
c. Purification by High-Performance Liquid Chromatography (HPLC):
-
The eluted peptide fraction is concentrated by lyophilization.
-
The lyophilized powder is reconstituted in a suitable buffer (e.g., 0.1% TFA in water).
-
The sample is subjected to reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to separate the peptides.
-
Fractions are collected and screened for antimicrobial activity.
-
Fractions exhibiting activity are subjected to further rounds of purification using different column chemistries or shallower gradients until a pure peptide is obtained.
d. Characterization:
-
The purity of the isolated peptide is confirmed by analytical RP-HPLC and mass spectrometry.
-
The amino acid sequence is determined by Edman degradation or tandem mass spectrometry.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against a target microorganism.
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Peptide Stock Solution: A stock solution of purified this compound is prepared in a sterile, low-binding solvent (e.g., sterile water or 0.01% acetic acid).
-
96-Well Microtiter Plate: Sterile, non-treated polypropylene or polystyrene 96-well plates are used.
b. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the microtiter plate using the appropriate broth medium. The final volume in each well is typically 50 µL.
-
The bacterial or fungal inoculum is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL for bacteria).
-
50 µL of the standardized inoculum is added to each well containing the peptide dilution, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing the inoculum and broth medium without the peptide to ensure microbial growth.
-
Negative Control: Wells containing only sterile broth medium to check for contamination.
-
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
c. Determination of MIC:
-
After incubation, the growth of the microorganism in each well is assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Mandatory Visualization
Caption: General mechanism of action for Ranalexin-like peptides.
Conclusion
This compound, a constituent of the North American pig frog's innate immune system, demonstrates significant antimicrobial potential. While a comprehensive characterization of this specific peptide is ongoing, data from its homolog in Rana catesbeiana underscores its broad-spectrum activity. The protocols detailed herein provide a framework for the isolation, purification, and functional assessment of this compound and similar antimicrobial peptides. Further research into its precise mechanism of action, potential for synergy with conventional antibiotics, and in vivo efficacy is warranted to fully elucidate its therapeutic promise. The continued exploration of such natural compounds is crucial in the endeavor to combat the rising threat of antibiotic resistance.
A Technical Guide to the Differential Cytotoxic Effects of Ranalexin-1G on Prokaryotic vs. Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ranalexin-1G, an antimicrobial peptide (AMP) isolated from the American bullfrog (Rana catesbeiana), demonstrates significant potential as a therapeutic agent due to its selective cytotoxicity towards prokaryotic cells over eukaryotic cells. This technical guide provides an in-depth analysis of the mechanisms underpinning this selectivity. We consolidate quantitative data on its antimicrobial and cytotoxic activities, detail the experimental protocols for assessing these effects, and present visual diagrams of the key molecular pathways and experimental workflows. The primary mechanism in prokaryotes involves rapid membrane permeabilization, while its effects on eukaryotic cells, though significantly lower, can involve the induction of apoptosis through mitochondrial pathways. Understanding this differential activity is critical for the development of this compound-based antimicrobial drugs with minimal host toxicity.
Quantitative Analysis of Cytotoxic Activity
This compound exhibits potent activity against a range of prokaryotic pathogens, particularly Gram-positive bacteria, while displaying considerably lower toxicity towards eukaryotic cells. This selective action is fundamental to its therapeutic potential.
Antimicrobial Activity against Prokaryotic Cells
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | Positive | 4.0 | [1] |
| Gram-positive bacteria | (General) | Positive | 8.0 - 16.0 | [2] |
| Streptococcus pneumoniae | Clinical Isolates | Positive | 62.5 | [3] |
| Escherichia coli | ATCC 25922 | Negative | > 64.0 | [2] |
Note: The N-terminal residues (Phe-Leu-Gly-Gly) of Ranalexin are critical for its antibacterial activity. Deletion of these residues dramatically increases the MIC against both S. aureus and E. coli[3].
Cytotoxic Effects on Eukaryotic Cells
The cytotoxicity of AMPs against eukaryotic cells is a key consideration for their clinical application. Studies on Ranalexin and its derivatives provide insight into its effects on human cells, typically measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells).
Table 2: Cytotoxicity of Ranalexin Derivatives Against Human Cells
| Peptide | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Ranalexin Derivatives | Human Cells | Cell Viability | 12.74 - 108.10 | [2] |
Note: This data is for lipopeptide derivatives of Ranalexin. Cytotoxicity was found to increase with the chain length of the attached fatty acid[2]. While data for the unmodified this compound is sparse, this indicates a potential for cytotoxicity that warrants careful evaluation.
Core Mechanisms of Action
The differential activity of this compound stems from fundamental differences in the cell membrane composition and cellular pathways between prokaryotic and eukaryotic cells.
Prokaryotic Cells: Membrane Disruption
The primary mechanism of action against bacteria is the rapid disruption of the cell membrane. This process is driven by electrostatic interactions and the peptide's amphipathic structure.
-
Electrostatic Attraction: Bacterial membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The cationic nature of this compound promotes its accumulation at the bacterial surface.[3]
-
Membrane Permeabilization: Following initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane potential, causes leakage of essential intracellular contents (ions, ATP, etc.), and ultimately leads to cell death.[4][5] Ranalexin's structural similarity to polymyxin, a well-known membrane-disrupting antibiotic, supports this mechanism.[6]
References
- 1. WO2000009553A2 - Antimicrobial peptides isolated from the skin of american frogs - Google Patents [patents.google.com]
- 2. A novel tool against multiresistant bacterial pathogens: lipopeptide modification of the natural antimicrobial peptide ranalexin for enhanced antimicrobial activity and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 4. Antibiotics 1: Mechanisms of Action Simplified – Memory Pharm [memory-pharm.com]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Disulfide Bridge in the Bioactivity of Ranalexin-1G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ranalexin-1G and the Significance of Disulfide Bridges
This compound belongs to the ranalexin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of amphibians. Its primary sequence is Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys, with a disulfide bond between the cysteine residues at positions 14 and 20.[1] This covalent linkage cyclizes a portion of the peptide, a common structural motif in many AMPs that is often essential for maintaining a stable conformation required for antimicrobial activity.[2][3] In many defensins and other AMPs, the disruption of disulfide bridges leads to a significant loss of biological function.[2][3] However, research into Ranalexin has indicated that the disulfide bond may not be a stringent requirement for its antimicrobial action.[4]
Data Presentation: Antimicrobial Activity of this compound
While direct side-by-side quantitative data for the oxidized and reduced forms of this compound is not extensively published, studies have qualitatively described their activities as "close".[4] The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for the native, disulfide-containing this compound against a range of microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 - 16 | [5] |
| Streptococcus pyogenes | - | 8 - 128 | [5] |
| Escherichia coli | ATCC 25922 | 8 - 128 | [5] |
| Multidrug-resistant S. aureus | - | 8 - 128 | [5] |
| Streptococcus pneumoniae | Clinical Isolates | 62.5 | [6][7] |
Note: The available literature strongly suggests that the MIC values for the reduced form of this compound are comparable to those listed above for the native, oxidized form.[4]
Experimental Protocols
This section details the methodologies for the synthesis, modification, and activity assessment of this compound.
Peptide Synthesis and Purification
This compound can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for C-terminal amide peptides.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. Activation of the carboxylic acid group of the incoming amino acid is typically achieved using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water to prevent side reactions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Disulfide Bond Formation and Reduction
Oxidation (Disulfide Bond Formation):
-
Dissolve the purified linear peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (typically < 1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Stir the solution gently in an open vessel to allow for air oxidation. The reaction can be monitored by RP-HPLC.
-
Once the reaction is complete (indicated by the disappearance of the peak corresponding to the reduced peptide and the appearance of a single peak for the oxidized form), lyophilize the solution to obtain the cyclized this compound.
Reduction of the Disulfide Bridge:
-
Dissolve the oxidized this compound in a suitable buffer (e.g., Tris buffer, pH 7.5).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Monitor the completion of the reduction by RP-HPLC.
-
The reduced peptide can be used directly for activity assays or purified to remove the reducing agent.
Antimicrobial Activity Assay (Broth Microdilution)
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubate overnight at 37°C.
-
Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide (both oxidized and reduced forms in separate assays) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for comparing the antimicrobial activity of oxidized and reduced this compound.
Caption: Workflow for comparing oxidized and reduced this compound activity.
Structural Representation of this compound
This diagram illustrates the structural difference between the oxidized (cyclic) and reduced (linear) forms of this compound.
Caption: Oxidized (cyclic) vs. Reduced (linear) this compound structure.
Discussion and Conclusion
The available evidence strongly indicates that the single disulfide bridge in this compound is not a critical determinant of its antimicrobial activity.[4] Both the oxidized and reduced forms of the peptide exhibit comparable efficacy against a range of bacteria. This is in contrast to many other disulfide-containing antimicrobial peptides, where the cyclic structure is essential for maintaining the correct three-dimensional fold required for membrane interaction and disruption.
The solution structure of Ranalexin reveals that both the oxidized and reduced forms are largely unstructured in aqueous solution but adopt an alpha-helical conformation in a membrane-mimicking environment.[4] This suggests that the primary mechanism of action is likely related to the amphipathic nature of this alpha-helix, which allows it to interact with and disrupt the integrity of microbial cell membranes. The disulfide bond appears to only subtly influence the stability of this helical structure.[4]
For drug development professionals, this finding is significant. The synthesis of the linear, reduced form of this compound is simpler and more cost-effective than the synthesis and purification of the cyclized form, as it eliminates the oxidation step and potential for intermolecular disulfide bond formation. The comparable activity of the linear peptide suggests that it could be a more attractive candidate for further development as a therapeutic agent.
References
- 1. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Circular dichroism of reduced and oxidized recombinant human epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ranalexin-1G
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of Ranalexin-1G, an antimicrobial peptide. The synthesis is based on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
This compound Peptide Profile
This compound is a 20-amino acid antimicrobial peptide originally isolated from the North American pig frog (Rana grylio). It exhibits activity against a range of bacteria and fungi. The peptide features a single intramolecular disulfide bond between Cys¹⁴ and Cys²⁰, which is crucial for its structure and biological function.
Table 1: this compound Peptide Characteristics
| Characteristic | Value | Reference |
| Amino Acid Sequence | H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH | [1] |
| Disulfide Bond | Cys¹⁴-Cys²⁰ | [1] |
| Molecular Formula | C₉₈H₁₆₁N₂₃O₂₂S₃ | [1] |
| Molecular Weight | 2109.6 g/mol | [1] |
| Purity (typical) | >96% | [1][] |
Experimental Protocols
This section details the step-by-step methodology for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
Table 2: Materials and Reagents for this compound Synthesis
| Item | Description/Specification |
| Resin | Rink Amide MBHA resin (0.3-0.8 mmol/g loading) |
| Fmoc-Amino Acids | Standard side-chain protected Fmoc-amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, etc.) |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide) |
| Solvents | DMF (Peptide synthesis grade), DCM (Dichloromethane), Acetonitrile (HPLC grade), Methanol |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water |
| Disulfide Bond Formation | Iodine, or Air oxidation in a basic buffer (e.g., ammonium bicarbonate) |
| Purification | Reversed-phase HPLC system, C18 column |
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation.
Step 2: Peptide Chain Elongation (Automated or Manual) This process consists of iterative cycles of deprotection, washing, and coupling for each amino acid in the sequence, starting from the C-terminus (Cys²⁰).
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling step.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
-
Step 3: Intramolecular Disulfide Bond Formation The disulfide bridge between Cys¹⁴ and Cys²⁰ can be formed either on the resin or in solution after cleavage.
-
Option A: On-Resin Cyclization
-
After the final amino acid coupling and Fmoc deprotection, selectively deprotect the Trityl (Trt) groups from the cysteine side chains using a mild acidic treatment (e.g., 1-2% TFA in DCM with TIS as a scavenger), taking care not to cleave the peptide from the Rink Amide resin.
-
Wash the resin thoroughly with DCM and then DMF.
-
Induce disulfide bond formation by treating the resin with an oxidizing agent such as iodine (e.g., 10 equivalents in DMF) for 1-2 hours.
-
Quench excess iodine with ascorbic acid and wash the resin extensively with DMF.
-
-
Option B: In-Solution Cyclization (Post-Cleavage)
-
Proceed to cleavage with the cysteine side chains protected.
-
After cleavage and purification of the linear peptide, dissolve the peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Stir the solution open to the air for 12-24 hours to allow for air oxidation to form the disulfide bond. Monitor the reaction by HPLC-MS.
-
Step 4: Cleavage and Global Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail suitable for peptides containing both Cysteine and Methionine. A recommended cocktail is TFA/TIS/EDT/Water (94:1:2.5:2.5, v/v/v/v) . The EDT is crucial to prevent the oxidation of methionine.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Step 5: Purification
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-60% acetonitrile over 40-60 minutes.
-
Collect fractions corresponding to the major peak and analyze them for purity by analytical HPLC and for correct mass by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship of the chemical synthesis process can be visualized.
Caption: Logical flow of the this compound chemical synthesis.
References
Application Notes and Protocols for Recombinant Expression and Purification of Ranalexin-1G in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranalexin-1G is a 20-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the North American pig frog, Rana grylio. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Structurally, this compound contains an intramolecular disulfide bond between Cys14 and Cys20, which forms a heptapeptide ring crucial for its biological function.[1][2] The therapeutic potential of this compound is significant; however, its limited availability from natural sources necessitates the development of robust recombinant expression systems. This document provides a detailed methodology for the expression and purification of this compound in Escherichia coli, a cost-effective and scalable host.
The strategy outlined below utilizes a fusion protein approach to overcome the potential toxicity of the AMP to the E. coli host and to protect it from proteolytic degradation. The peptide is expressed fused to a carrier protein, such as Thioredoxin (Trx) or a small metal-binding protein (e.g., CusF3H+ or SmbP), which often enhances solubility and allows for efficient affinity purification.[3][4] A specific protease cleavage site is engineered between the fusion tag and this compound to allow for the release of the mature peptide.
Gene Synthesis and Vector Construction
The initial step involves the design and synthesis of a gene encoding this compound. To ensure high-level expression in E. coli, the gene sequence should be codon-optimized.
This compound Peptide Sequence:
H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH (disulfide bond: Cys14-Cys20)[2]
Codon Optimization:
The amino acid sequence is reverse-translated into a DNA sequence using codons preferred by E. coli. This process significantly enhances translational efficiency.[5]
Vector Selection:
A suitable expression vector is crucial. The pET series of vectors (e.g., pET32c(+) or pET30a+) are widely used for their strong, inducible T7 promoter system.[3][4][6]
-
pET32c(+) : This vector allows for the expression of the target peptide as a fusion with Thioredoxin (Trx), a His-tag, and an S-tag. The Trx fusion partner can improve the solubility of the recombinant protein.[3]
-
pET30a(+) : This vector can be used to fuse the target peptide with a His-tag and other carrier proteins like CusF3H+ or SmbP.[4]
Cloning Strategy:
The codon-optimized this compound gene is synthesized with appropriate restriction sites (e.g., BamHI and NotI) at its ends for cloning into the multiple cloning site (MCS) of the chosen expression vector. A sequence encoding a specific protease cleavage site (e.g., for enterokinase) should be included between the fusion tag and the this compound gene.
Expression of Recombinant this compound Fusion Protein
Host Strain Selection:
E. coli BL21(DE3) is a commonly used strain for protein expression from T7 promoter-based vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[3][4][6] For proteins containing disulfide bonds, strains like E. coli SHuffle T7(DE3) can be advantageous as they have an oxidizing cytoplasm that promotes disulfide bond formation.[4]
Transformation:
The recombinant plasmid (e.g., pET32c-Ranalexin-1G) is transformed into competent E. coli BL21(DE3) cells using standard heat shock or electroporation methods.
Experimental Protocol: Recombinant Protein Expression
-
Starter Culture: Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin for pET32c(+)). Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.4-0.6.[4]
-
Induction: Cool the culture to 25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[4]
-
Expression: Continue to incubate the culture at 25°C for 16 hours with shaking at 220 rpm.[4] Lower temperatures (e.g., 18-25°C) often favor the production of soluble and correctly folded protein.[5][6]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,500 x g for 15 minutes at 4°C.[4] Discard the supernatant and store the cell pellet at -80°C until further processing.
Purification of this compound Fusion Protein
The His-tag incorporated into the fusion protein allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).
Experimental Protocol: IMAC Purification
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 500 mM NaCl, pH 8.0). Lyse the cells by sonication on ice or using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.
-
IMAC Column Preparation: Equilibrate a Ni-NTA (or other suitable metal-chelate) affinity column with 5 column volumes (CV) of lysis buffer.[4]
-
Binding: Load the clarified supernatant onto the equilibrated column at a flow rate of 0.5-1 mL/min.[4]
-
Washing: Wash the column with 10 CV of wash buffer (50 mM Tris-HCl, 500 mM NaCl, 2.5 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[4]
-
Elution: Elute the bound fusion protein with elution buffer (50 mM Tris-HCl, 500 mM NaCl, 200 mM Imidazole, pH 8.0) using a step or gradient elution.[4] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified fusion protein and perform buffer exchange into a suitable buffer for cleavage (e.g., 50 mM Tris-HCl, 20 mM CaCl2, 50 mM NaCl, pH 8.0) using dialysis or a desalting column.
Cleavage of the Fusion Tag and Final Purification
Experimental Protocol: Enzymatic Cleavage
-
Enzyme Addition: Add enterokinase to the purified fusion protein at a ratio of 1:100 (enzyme:protein, w/w) or as recommended by the manufacturer.
-
Incubation: Incubate the reaction mixture at room temperature for 16-24 hours.[4]
-
Analysis: Monitor the cleavage reaction by SDS-PAGE.
Experimental Protocol: Final Purification of this compound
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying small peptides like this compound and separating them from the cleaved fusion tag and any remaining uncleaved fusion protein.
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide.
-
-
Lyophilization: Collect the fractions containing pure this compound (as confirmed by mass spectrometry) and lyophilize to obtain a stable powder.[2]
Data Presentation
Table 1: Expression and Purification Summary for Recombinant Ranalexin
| Parameter | Result | Reference |
| Expression System | E. coli BL21 (DE3) with pET32c(+) vector | [3] |
| Fusion Partner | Thioredoxin (Trx) | [3] |
| Purification Method | Affinity Chromatography | [3] |
| Final Yield | ~1 mg/L of culture | [3] |
Table 2: Antimicrobial Activity of Recombinant Ranalexin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 8 - 128 | [3] |
| Streptococcus pyogenes | 8 - 128 | [3] |
| Escherichia coli | 8 - 128 | [3] |
| Multidrug-resistant S. aureus | 8 - 128 | [3] |
Table 3: Cytotoxic Activity of Recombinant Ranalexin
| Cell Line | IC50 (µg/mL) | Reference |
| HeLa | 13 - 15 | [3] |
| COS7 | 13 - 15 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for recombinant this compound expression and purification.
Proposed Mechanism of Action
Caption: Proposed membrane-targeting mechanism of this compound.
Conclusion
This application note provides a comprehensive framework for the successful recombinant expression and purification of this compound in E. coli. The use of a fusion protein strategy coupled with optimized expression conditions and a multi-step purification protocol can yield significant quantities of pure, biologically active peptide. The provided protocols and data serve as a valuable resource for researchers aiming to produce this compound for further investigation and potential therapeutic development.
References
- 1. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ranalexin-1G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ranalexin-1G, a potent antimicrobial peptide (AMP). The following methods are based on established standards with modifications specifically recommended for cationic peptides to ensure accurate and reproducible results.
Introduction to this compound and MIC Testing
This compound is an antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana. It exhibits a broad spectrum of activity against various microorganisms.[1][2] Determining the MIC is a critical step in assessing the in vitro antimicrobial activity of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3][4][5][6]
Standard antimicrobial susceptibility testing methods may need adjustments for cationic AMPs like this compound to account for their positive charge and potential for binding to standard laboratory plastics.[7] The protocols outlined below incorporate these necessary modifications.
Quantitative Data Summary
The following table summarizes published MIC values for Ranalexin and its derivatives against various bacterial strains. This data serves as a reference for expected outcomes.
| Microorganism | This compound/Derivative | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Ranalexin | 4 | [1] |
| Staphylococcus aureus | Recombinant Ranalexin | 8 - 128 | [8] |
| Streptococcus pyogenes | Recombinant Ranalexin | 8 - 128 | [8] |
| Escherichia coli | Recombinant Ranalexin | 8 - 128 | [8] |
| Multidrug-resistant S. aureus | Recombinant Ranalexin | 8 - 128 | [8] |
| Streptococcus pneumoniae (clinical isolates) | Ranalexin | 62.5 | [9] |
| S. aureus ATCC 25923 | Hybrid Peptide (RN7-IN10) | 7.81 | [9][10] |
| Methicillin-resistant S. aureus (MRSA) | Hybrid Peptide (RN7-IN10) | 7.81 | [9][10] |
| E. coli ATCC 25922 | Hybrid Peptide (RN7-IN10) | 7.81 | [9][10] |
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.[3][11]
Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents and has been adapted for cationic peptides.[7][12][13]
-
This compound (quantified by amino acid analysis)
-
Sterile, 96-well polypropylene microtiter plates (low protein-binding)[7][14]
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)[7]
-
Test microorganism strains
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) as a diluent to reduce peptide loss[14][15]
-
Sterile polypropylene tubes
-
Incubator (35 ± 2°C)[16]
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader
Day 1: Preparation of Bacterial Inoculum and Peptide Dilutions
-
Bacterial Culture Preparation: From a fresh agar plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of MHB. Incubate at 37°C for 16-20 hours with shaking.[12]
-
Peptide Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration 20 times higher than the maximum desired test concentration.
-
Peptide Working Solution: Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a 10x working solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the 10x peptide working solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[14]
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well polypropylene microtiter plate.
-
Add 11 µL of the 10x serially diluted this compound solutions to columns 1-10.
-
Column 11 will serve as the growth control (no peptide).
-
Column 12 will serve as the sterility control (no bacteria).[14]
-
Day 2: Inoculation and Incubation
-
Inoculum Standardization: Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12][16]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells in columns 1-11. Do not add bacteria to column 12.[14]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12][14]
Day 3: Reading and Interpreting Results
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[12]
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.[14]
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3][11]
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Test microorganism strains
-
Sterile petri dishes
-
Sterile diluents (e.g., 0.01% acetic acid with 0.2% BSA)
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (optional)
Day 1: Preparation of Agar Plates
-
Peptide Stock and Dilutions: Prepare serial dilutions of this compound in a suitable sterile diluent at 10 times the final desired concentrations.
-
Agar Plate Preparation:
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired final concentration, add 1 volume of the 10x peptide dilution to 9 volumes of molten agar (e.g., 2 mL of peptide solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes.
-
Prepare a control plate containing no peptide.
-
Allow the agar to solidify completely.
-
Day 2: Inoculation and Incubation
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[11]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.[11]
Day 3: Reading and Interpreting Results
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism on the agar.
Caption: Workflow for Agar Dilution MIC Determination.
Quality Control and Data Interpretation
-
Controls: Always include a growth control (no peptide) and a sterility control (no bacteria) in each assay.
-
Reference Strains: It is recommended to test a reference bacterial strain with a known MIC for the antimicrobial agent being tested to ensure the validity of the assay.
-
Interpretation: The MIC value is reported in µg/mL. Susceptibility breakpoints for this compound have not been established by regulatory bodies like CLSI or EUCAST.[7] Therefore, MIC values should be interpreted in the context of the specific study and compared to relevant controls.
Signaling Pathway and Logical Relationships
The determination of MIC is a direct measure of the antimicrobial's effect on bacterial growth. The logical relationship is straightforward: as the concentration of this compound increases, the inhibition of bacterial growth increases until the MIC is reached.
Caption: Logical Relationship in MIC Determination.
References
- 1. WO2000009553A2 - Antimicrobial peptides isolated from the skin of american frogs - Google Patents [patents.google.com]
- 2. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution Assay [bio-protocol.org]
- 13. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ranalexin-1G Cytotoxicity in HeLa and COS7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranalexin-1G is a cationic antimicrobial peptide isolated from the North American pig frog (Rana grylio).[1] Like many other antimicrobial peptides (AMPs), this compound exhibits broad-spectrum activity against various pathogens.[1] Recent studies have highlighted the potential of AMPs as anticancer agents due to their selective cytotoxicity towards cancer cells. This selectivity is often attributed to the difference in membrane composition between cancerous and normal cells, with cancer cell membranes typically having a higher negative charge. Recombinant ranalexin has been shown to be cytotoxic to both human cervical cancer (HeLa) and monkey kidney fibroblast-like (COS7) cells, with a reported IC50 value of 13-15 μg/ml.[2][3]
These application notes provide a comprehensive set of protocols to assess the cytotoxicity of this compound in HeLa and COS7 cell lines. The described methods will enable researchers to quantify cell viability, determine the mode of cell death (necrosis vs. apoptosis), and investigate the underlying apoptotic signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa and COS7 Cells
| Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Assay Duration |
| HeLa | 13 - 15 | ~6.0 - 7.0 | Not Specified |
| COS7 | 13 - 15 | ~6.0 - 7.0 | Not Specified |
¹ The molecular weight of this compound (FLGGLMKIIPAAFCAVTKKC) is approximately 2155.6 g/mol . The µM conversion is an estimation based on this molecular weight.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable HeLa and COS7 cell cultures for cytotoxicity assays.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
COS7 cells (ATCC® CRL-1651™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture both HeLa and COS7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
Wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
-
MTT Assay for Cell Viability
Objective: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
HeLa and COS7 cells
-
This compound (stock solution prepared in sterile water or PBS)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
Microplate reader
Protocol:
-
Seed HeLa or COS7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the activity of LDH released from lysed cells.
Materials:
-
HeLa and COS7 cells
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Takara Bio)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After overnight incubation, replace the complete growth medium with serum-free medium containing serial dilutions of this compound.
-
Set up the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control
-
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.[5]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
HeLa and COS7 cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
HeLa and COS7 cells
-
This compound
-
Cell culture plates or dishes
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.[1]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the caspase-3 substrate to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence according to the kit's instructions.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Plausible signaling pathways for this compound induced cytotoxicity.
References
- 1. Caspase-3 activity assay [bio-protocol.org]
- 2. [PDF] The novel biological action of antimicrobial peptides via apoptosis induction. | Semantic Scholar [semanticscholar.org]
- 3. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for the Secondary Structure Analysis of Ranalexin-1G via Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranalexin-1G is a 20-amino acid antimicrobial peptide originally isolated from the skin of the North American pig frog, Rana grylio.[1][2] It exhibits broad-spectrum activity against various pathogens. The biological function of antimicrobial peptides is often intrinsically linked to their three-dimensional structure, particularly their secondary structure, upon interaction with microbial membranes. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformational properties of peptides and proteins in solution.[3][4] This document provides a detailed protocol for the secondary structure analysis of this compound using CD spectroscopy, enabling researchers to probe its conformational changes in different environments.
Principle of Circular Dichroism for Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[4] In peptides and proteins, the amide bonds of the polypeptide backbone are the primary chromophores in the far-UV region (190-250 nm). The distinct regular arrangements of these amide bonds in secondary structural elements like α-helices, β-sheets, and random coils give rise to characteristic CD spectra.
-
α-helical structures typically exhibit a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[4][5]
-
β-sheet structures are characterized by a negative band around 217 nm and a positive band near 195 nm.[4][5]
-
Random coil or unstructured peptides generally show a strong negative band below 200 nm.[5]
By analyzing the CD spectrum of a peptide, one can estimate the relative proportions of these secondary structural elements.
This compound: Structural Insights
Previous studies on Ranalexin, a closely related peptide, have shown that its conformation is highly dependent on the solvent environment. In aqueous solutions, Ranalexin is largely unstructured. However, in the presence of a membrane-mimicking solvent such as a trifluoroethanol (TFE)/water mixture, it adopts a significant α-helical conformation.[6] This conformational flexibility is a hallmark of many antimicrobial peptides and is crucial for their mechanism of action.
Experimental Protocol
This protocol outlines the steps for preparing this compound samples and acquiring CD spectra to analyze its secondary structure in both aqueous and membrane-mimicking environments.
Materials and Reagents
-
Lyophilized this compound peptide (purity >95%)
-
Milli-Q water or equivalent high-purity water
-
Sodium phosphate buffer (NaH₂PO₄/Na₂HPO₄)
-
Trifluoroethanol (TFE), spectroscopy grade
-
Nitrogen gas supply for the CD instrument
-
Quartz cuvettes with path lengths of 0.1 cm and 1.0 cm
Equipment
-
Circular dichroism spectrophotometer
-
Microbalance
-
pH meter
-
Pipettes
-
Centrifuge or filter apparatus (0.22 µm filter)
Solution Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in Milli-Q water to prepare a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration of the stock solution using UV-Vis spectroscopy, if the peptide contains aromatic residues, or by other quantitative methods.
-
Aqueous Buffer: Prepare a 10 mM sodium phosphate buffer, pH 7.4. Ensure the buffer is filtered and degassed before use to minimize light scattering and absorbance in the far-UV region.[7]
-
Membrane-Mimicking Solvent: Prepare a 50% (v/v) TFE solution in 10 mM sodium phosphate buffer, pH 7.4.
Sample Preparation for CD Analysis
-
Aqueous Sample: Dilute the this compound stock solution with the 10 mM sodium phosphate buffer to a final concentration of 0.1-0.2 mg/mL in a final volume sufficient for the cuvette (typically 200-400 µL for a 0.1 cm cuvette).
-
Membrane-Mimicking Sample: Dilute the this compound stock solution with the 50% TFE buffer to a final concentration of 0.1-0.2 mg/mL.
-
Blank Solutions: Prepare blank samples of the 10 mM sodium phosphate buffer and the 50% TFE buffer. These will be used for baseline correction.
-
Sample Clarity: Ensure all samples are clear and free of precipitates or aggregates. If necessary, centrifuge the samples or filter them through a 0.22 µm filter.
CD Spectrophotometer Setup and Data Acquisition
The following table summarizes the recommended instrument parameters for acquiring far-UV CD spectra of this compound.
| Parameter | Recommended Setting | Rationale |
| Wavelength Range | 190 - 260 nm | This range covers the characteristic signals for α-helix, β-sheet, and random coil structures.[8] |
| Path Length | 0.1 cm | Minimizes solvent absorbance in the far-UV region, which is crucial for obtaining good signal-to-noise ratios.[9] |
| Peptide Concentration | 0.1 - 0.2 mg/mL | Provides a good balance between signal strength and keeping the total absorbance below 1.0 to avoid detector saturation.[10] |
| Scan Speed | 50 nm/min | A moderate scan speed that allows for sufficient signal averaging without being excessively time-consuming.[8] |
| Bandwidth | 1.0 nm | Provides a good balance between spectral resolution and light throughput.[11] |
| Data Pitch/Resolution | 0.5 nm | Sufficient resolution to capture the features of the CD spectrum. |
| Number of Scans | 3 - 5 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | 25 °C | Maintain a constant temperature to ensure reproducibility. |
Data Processing and Analysis
-
Baseline Correction: Subtract the spectrum of the corresponding blank buffer from the raw peptide spectrum.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation:
[θ] = (mdeg × MRW) / (c × l × 10)
Where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (Molecular Weight of this compound / number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.
Expected Results
Based on studies of Ranalexin, the CD spectrum of this compound in aqueous buffer is expected to show a single strong negative band below 200 nm, characteristic of a random coil conformation. In the presence of 50% TFE, the spectrum is expected to shift to one with distinct negative bands around 208 nm and 222 nm, indicating the induction of a significant α-helical structure.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound secondary structure analysis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Conformational states of this compound in different environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. jascoinc.com [jascoinc.com]
- 10. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides [mdpi.com]
Determining the Solution Structure of Ranalexin-1G using NMR Spectroscopy
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the three-dimensional solution structure of the antimicrobial peptide Ranalexin-1G using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined here are intended for researchers, scientists, and professionals in the field of drug development who are familiar with the basic principles of NMR.
Introduction
This compound is a member of the antimicrobial peptide family, which represents a promising class of therapeutic agents. Understanding its three-dimensional structure in solution is crucial for elucidating its mechanism of action, designing more potent and specific analogs, and advancing its development as a potential drug candidate. Solution-state NMR spectroscopy is a powerful technique for determining the high-resolution structures of biomolecules in a near-native environment.[1] This method provides information about the chemical environment and molecular conformation of molecules in solution.[1]
This application note details the necessary steps, from sample preparation to final structure calculation and validation, to successfully determine the solution structure of a peptide like this compound.
Experimental and Computational Workflow
The overall workflow for determining the solution structure of this compound via NMR spectroscopy involves several key stages, as illustrated in the diagram below.
Figure 1: Overall workflow for NMR structure determination.
Detailed Protocols
Sample Preparation
High-quality NMR data requires a pure and stable sample at a sufficiently high concentration.
Protocol 1: Peptide Expression, Isotope Labeling, and Purification
-
Expression and Isotope Labeling: For detailed structural studies, uniform isotopic labeling with ¹⁵N and ¹³C is highly recommended to resolve spectral overlap.[2] Express this compound in a minimal medium containing ¹⁵N-labeled ammonium salt and/or ¹³C-labeled glucose as the sole nitrogen and carbon sources, respectively.
-
Cell Lysis and Initial Purification: After expression, harvest the cells and lyse them. Purify the peptide from the cell lysate using affinity chromatography.
-
HPLC Purification: Further purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry: Confirm the identity and purity of the peptide using mass spectrometry.
Protocol 2: NMR Sample Preparation
-
Buffer Selection: Dissolve the lyophilized, purified peptide in a suitable buffer. The buffer should maintain the peptide's stability and solubility and have a pH that is optimal for the experiment. A common choice is a phosphate or acetate buffer.
-
Solvent: Prepare the final NMR sample in a mixture of 90% H₂O/10% D₂O or 95% H₂O/5% D₂O to observe exchangeable amide protons. The D₂O provides the lock signal for the NMR spectrometer.
-
Concentration: The peptide concentration should typically be in the range of 0.5-2.0 mM.
-
Additives: Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the proton chemical shifts.
NMR Data Acquisition
A series of 1D and 2D NMR experiments are required to obtain the necessary structural information. All experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
Table 1: Key NMR Experiments and Their Purpose
| Experiment | Purpose |
| 1D ¹H | Assess sample quality, concentration, and folding. |
| 2D ¹H-¹H TOCSY | Identify spin systems of amino acid residues. |
| 2D ¹H-¹H NOESY | Identify through-space correlations between protons (< 5 Å), which are crucial for determining the 3D structure. |
| 2D ¹⁵N-¹H HSQC | Correlate each amide proton with its directly bonded nitrogen, providing a "fingerprint" of the protein. |
| 3D ¹⁵N-edited TOCSY-HSQC | Link the backbone amide resonances to the side-chain protons of the same residue. |
| 3D ¹⁵N-edited NOESY-HSQC | Resolve ambiguities in the 2D NOESY spectrum by spreading the peaks into a third, ¹⁵N dimension. |
Protocol 3: NMR Data Acquisition Parameters
The following are general guidelines for setting up the NMR experiments. These parameters may need to be optimized for the specific sample and spectrometer.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout all experiments.
-
1D ¹H:
-
Pulse sequence: zgpr (with water suppression)
-
Spectral width: ~12-16 ppm
-
Number of scans: 16-64
-
-
2D TOCSY:
-
Pulse sequence: mlevphpr
-
Mixing time: 60-80 ms
-
-
2D NOESY:
-
Pulse sequence: noesyesgpph
-
Mixing time: 100-200 ms
-
-
2D ¹⁵N-¹H HSQC:
-
Pulse sequence: hsqcetf3gpsi
-
For all 2D and 3D experiments, the number of scans, acquisition times, and spectral widths in both the direct and indirect dimensions need to be appropriately set to achieve sufficient resolution and signal-to-noise.
Data Processing and Analysis
The raw NMR data (Free Induction Decays, FIDs) must be processed and analyzed to extract the structural information.
Figure 2: Data processing and analysis workflow.
Protocol 4: Resonance Assignment
-
Software: Use software such as NMRPipe for processing and NMRViewJ or CARA for visualization and analysis.
-
Backbone Assignment:
-
Identify the spin systems of the amino acid residues in the 2D TOCSY spectrum.
-
Use the 3D ¹⁵N-edited TOCSY-HSQC to connect the side-chain spin systems to their corresponding backbone amide ¹H and ¹⁵N resonances in the ¹⁵N-¹H HSQC spectrum.
-
Sequentially connect adjacent residues using inter-residue NOEs (Hα(i) to HN(i+1), HN(i) to HN(i+1)) observed in the 3D ¹⁵N-edited NOESY-HSQC spectrum.
-
-
Side-chain Assignment: Complete the assignment of side-chain proton resonances using the 2D TOCSY and NOESY spectra.
Protocol 5: Generation of Structural Constraints
-
NOE-based Distance Restraints:
-
Integrate the cross-peak volumes in the 2D and 3D NOESY spectra.
-
Calibrate the NOE volumes to distance restraints (typically categorized as strong, medium, and weak, corresponding to upper distance limits of ~2.8 Å, ~3.5 Å, and ~5.0 Å, respectively).
-
-
Dihedral Angle Restraints:
-
Predict backbone phi (φ) and psi (ψ) dihedral angles from the assigned ¹Hα, ¹³Cα, ¹³Cβ, ¹³C', and ¹⁵N chemical shifts using software like TALOS+.
-
Structure Calculation and Validation
The final step is to use the collected structural constraints to calculate an ensemble of 3D structures that are consistent with the experimental data.
Protocol 6: Structure Calculation and Refinement
-
Software: Employ structure calculation programs such as CYANA, XPLOR-NIH, or CNS.[3][4]
-
Calculation: The software uses the experimental distance and dihedral angle restraints in a simulated annealing or torsion angle dynamics protocol to generate a large number of conformers.
-
Refinement: The lowest energy structures are then typically subjected to a final refinement step, often in a simulated water environment, to improve their stereochemical quality.
Table 2: Typical Structural Statistics for a Well-defined Peptide Structure
| Parameter | Acceptable Value |
| Number of NOE Restraints | |
| Intra-residue | > 5 per residue |
| Sequential ( | i-j |
| Medium-range (1<|i-j|≤4) | As many as possible |
| Long-range ( | i-j |
| Dihedral Angle Restraints | As predicted by TALOS+ |
| Ramachandran Plot Statistics | |
| Most favored regions | > 90% |
| Additionally allowed regions | > 8% |
| Generously allowed regions | < 2% |
| Disallowed regions | < 0.5% |
| RMSD from mean structure (backbone atoms) | < 0.5 Å for well-ordered regions |
Protocol 7: Structure Validation
-
Ensemble Analysis: The final result of an NMR structure determination is an ensemble of the 20-30 lowest energy structures that are all consistent with the experimental data. The precision of the structure is indicated by the root-mean-square deviation (RMSD) among the ensemble members.
-
Quality Assessment: Use programs like PROCHECK-NMR to assess the stereochemical quality of the final structures, including bond lengths, bond angles, and Ramachandran plot statistics.
-
Data Deposition: Deposit the final coordinates and experimental restraints in a public database such as the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB).
Conclusion
The protocols described in this application note provide a comprehensive framework for determining the solution structure of this compound using NMR spectroscopy. A high-quality structure will provide invaluable insights into its biological function and serve as a foundation for future drug design and development efforts. The successful application of these methods will contribute to a deeper understanding of this important class of antimicrobial peptides.
References
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid protein assignments and structures from raw NMR spectra with the deep learning technique ARTINA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Bioactivity of Ranalexin-1G through N-Terminal Lipidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of growing antibiotic resistance. Ranalexin, an AMP isolated from the skin of the American bullfrog (Rana catesbeiana), exhibits potent activity primarily against Gram-positive bacteria but has limitations such as a short in vivo half-life and lower efficacy against Gram-negative pathogens.[1][2][3] This document provides detailed application notes and protocols for the creation of Ranalexin-1G lipopeptide derivatives to enhance their antimicrobial and potential anticancer activities. By conjugating fatty acids of varying lengths to the N-terminus of this compound, it is possible to significantly improve its therapeutic profile, including broadened antimicrobial spectrum and improved pharmacokinetics.[1][2]
Introduction
Ranalexin is a 20-amino acid peptide characterized by a single intramolecular disulfide bond, forming a heptapeptide ring.[4] The this compound variant, found in the North American pig frog (Rana grylio), possesses the amino acid sequence H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH, with a disulfide bond between Cys14 and Cys20.[1][5] While effective against Gram-positive bacteria, its therapeutic potential is hindered by its rapid clearance from the body and reduced activity against Gram-negative bacteria.[1][2][3]
Lipidation, the covalent attachment of lipid moieties to peptides, is a well-established strategy to overcome these limitations.[6][7][8] This modification can enhance the peptide's association with bacterial membranes, improve its stability against proteases, and prolong its circulation time in vivo.[1][6][7] Specifically, N-terminal lipidation of Ranalexin has been shown to broaden its antimicrobial spectrum to include Gram-negative bacteria and shift its clearance from renal to hepatic pathways, thereby extending its presence in the bloodstream.[1][2]
Furthermore, many antimicrobial peptides also exhibit cytotoxic activity against cancer cells, making them interesting candidates for anticancer drug development.[4][9] Ranalexin itself has demonstrated cytotoxicity towards HeLa and COS7 human cancer cells.[4][9] Enhancing its interaction with cell membranes through lipidation may also potentiate this anticancer activity.
These application notes provide a comprehensive guide for the synthesis, purification, and evaluation of this compound lipopeptide derivatives.
Data Presentation: Activity of this compound and Lipopeptide Derivatives
The following table summarizes the antimicrobial and cytotoxic activities of Ranalexin and its N-terminal lipopeptide derivatives. The data illustrates the impact of fatty acid chain length on bioactivity.
| Peptide/Derivative | Fatty Acid Chain Length | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) (mg/L) | Cytotoxicity (IC50) (µg/mL) |
| Ranalexin | N/A | Gram-positive bacteria | 8 - 16 | >100 (general trend) |
| Gram-negative bacteria | >64 | |||
| HeLa cells | N/A | 13 - 15 | ||
| COS7 cells | N/A | 13 - 15 | ||
| C10-Ranalexin | C10:0 (Decanoic acid) | Gram-positive bacteria | 4 - 16 | 108.10 |
| Gram-negative bacteria | 8 - 32 | |||
| C12-Ranalexin | C12:0 (Lauric acid) | Gram-positive bacteria | 2 - 8 | 45.50 |
| Gram-negative bacteria | 4 - 16 | |||
| C13C3lexin | C13:0 (Tridecanoic acid) | Gram-positive bacteria | 2 - 8 | Not specified |
| Gram-negative bacteria | 2 - 16 | |||
| C14-Ranalexin | C14:0 (Myristic acid) | Gram-positive bacteria | 2 - 8 | 12.74 |
| Gram-negative bacteria | 4 - 16 |
Note: Data compiled and extrapolated from available literature.[1][2][4][9] The activity can vary based on the specific bacterial strain and cell line tested. C13C3lexin is a derivative where the six N-terminal amino acids are substituted by a C13 fatty acid.
Experimental Protocols
Synthesis and Purification of this compound Lipopeptide Derivatives
This protocol describes the synthesis of this compound with N-terminal lipidation using Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for Synthesis and Evaluation of this compound Lipopeptide Derivatives
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound lipopeptide derivatives.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids
-
Saturated fatty acids (e.g., decanoic acid, lauric acid, myristic acid)
-
Coupling reagents: HBTU, HCTU, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM), methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, dithiothreitol (DTT) (e.g., 94:2.5:2.5:1 v/v/v/w)
-
Oxidation buffer: Ammonium bicarbonate buffer (pH 8.5)
-
Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Analytical instruments: Analytical RP-HPLC, Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Resin Preparation: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Peptide Synthesis: Perform solid-phase peptide synthesis of the this compound sequence (FLGGLMKIIPAAFCAVTKKC) from C-terminus to N-terminus using an automated or manual peptide synthesizer.
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
-
N-terminal Lipidation:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Dissolve the desired fatty acid (e.g., lauric acid, 5 equivalents) and a coupling reagent (e.g., HBTU, 5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the reaction vessel, followed by the fatty acid/HBTU solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution open to the air for 24-48 hours, monitoring the reaction by analytical RP-HPLC and mass spectrometry.
-
-
Purification and Characterization:
-
Lyophilize the crude cyclized peptide.
-
Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product and confirm the purity and identity using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the lyophilized lipopeptide in a suitable solvent (e.g., sterile water, 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the assay broth in a 96-well microtiter plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
Protocol:
-
Cell Culture: Seed human cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of the lipopeptide in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the peptide concentration.
Mechanism of Action: Membrane Permeabilization Assay
This protocol uses the fluorescent dye SYTOX Green to assess membrane permeabilization.
Protocol:
-
Bacterial Preparation: Prepare and adjust the bacterial suspension to a concentration of 1 x 10^7 CFU/mL in a suitable buffer (e.g., PBS).
-
Assay Setup: In a black 96-well plate, add the bacterial suspension and SYTOX Green to a final concentration of 1-5 µM.
-
Peptide Addition: Add the lipopeptide at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of Ranalexin and its lipopeptide derivatives is the disruption of the bacterial cell membrane.[1] The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). The attached lipid tail enhances the hydrophobicity of the peptide, promoting its insertion into and perturbation of the lipid bilayer. This can lead to pore formation, membrane depolarization, and leakage of cellular contents, ultimately resulting in bacterial death.
For anticancer activity, a similar mechanism of membrane disruption is likely involved. Cancer cell membranes often have a higher content of negatively charged phospholipids (e.g., phosphatidylserine) on their outer leaflet compared to normal eukaryotic cells, which provides a basis for selective targeting by cationic peptides.
Proposed Mechanism of Ranalexin Lipopeptide Action
Caption: Proposed mechanism of membrane disruption by Ranalexin lipopeptide derivatives.
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate into the cell and interact with intracellular targets, potentially affecting signaling pathways related to proliferation and apoptosis in cancer cells. For instance, some peptides can interfere with DNA and RNA synthesis or inhibit essential enzymes. Further research is needed to elucidate if this compound lipopeptides modulate specific intracellular signaling pathways, such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.
Conclusion and Outlook
The generation of this compound lipopeptide derivatives is a promising strategy to enhance its therapeutic potential. N-terminal lipidation can effectively broaden the antimicrobial spectrum to include Gram-negative bacteria and improve the pharmacokinetic profile of the peptide. The protocols provided herein offer a comprehensive framework for the synthesis, purification, and evaluation of these novel compounds. Further investigations into the precise mechanisms of action, particularly concerning their anticancer activities and potential modulation of intracellular signaling pathways, will be crucial for their future development as therapeutic agents. The relationship between fatty acid chain length and bioactivity suggests that a systematic approach to varying the lipid moiety can lead to the optimization of both efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrashort Cationic Lipopeptides–Effect of N-Terminal Amino Acid and Fatty Acid Type on Antimicrobial Activity and Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NZ535610A - Use of ranolazine for the preparation of a medicament for the treatment of arrhythmias - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Hybrid Antimicrobial Peptides with Ranalexin-1G
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. Ranalexin-1G, an antimicrobial peptide isolated from the North American pig frog (Rana grylio), has demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] A promising strategy to enhance the therapeutic potential of AMPs is the creation of hybrid peptides, which combine domains of different AMPs to yield synergistic effects, such as increased potency and reduced toxicity.
This document provides detailed application notes and protocols for the development of hybrid antimicrobial peptides based on this compound. A notable example is the hybridization of this compound with LL-37, a well-characterized human cathelicidin, which has been shown to exhibit enhanced antimicrobial activity at lower concentrations than its parent peptides.[2][3][4]
Design and Synthesis of this compound Hybrid Peptides
The design of hybrid peptides involves the strategic fusion of this compound, or its active fragments, with other AMPs. The goal is to combine beneficial properties, such as the membrane-disrupting capabilities of one peptide with the immunomodulatory effects of another, to create a more effective therapeutic.
Hybrid Peptide Design Considerations
-
Selection of Partner Peptide: Choose a partner peptide with complementary attributes. For instance, LL-37 is known for its broad-spectrum antimicrobial and immunomodulatory activities.[3]
-
Linker Sequence: A flexible linker, such as a Gly-Ser (GS) linker, can be incorporated between the two peptide sequences to ensure proper folding and independent action of each domain.[2][3][5]
-
Sequence Optimization: In silico tools can be used to predict the physicochemical properties, secondary structure, and potential antimicrobial activity of the designed hybrid peptide.
Peptide Synthesis
Hybrid peptides can be produced through either solid-phase peptide synthesis (SPPS) or recombinant expression systems.
-
Solid-Phase Peptide Synthesis (SPPS): This chemical method allows for the precise, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. It is suitable for producing relatively small quantities of pure peptide for initial screening and research purposes.[6][7]
-
Recombinant Protein Expression: For larger-scale production, recombinant expression in hosts like Escherichia coli is a cost-effective approach.[8][9][10] The gene encoding the hybrid peptide is cloned into an expression vector, often with a fusion tag (e.g., His-tag) to facilitate purification.[8]
Characterization of this compound Hybrid Peptides
Once synthesized and purified, the hybrid peptides must be thoroughly characterized to evaluate their antimicrobial efficacy and potential for therapeutic use.
Antimicrobial Activity
The antimicrobial potency of the hybrid peptides is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC) of this compound, LL-37, and a Hybrid Peptide
| Peptide | Target Microorganism | MIC (µM) |
| This compound | Staphylococcus aureus | 50 - 100 |
| Escherichia coli | 50 - 100 | |
| Methicillin-resistant S. aureus (MRSA) | 50 - 100 | |
| Klebsiella pneumoniae | 50 - 100 | |
| LL-37 | Staphylococcus aureus | 50 - 100 |
| Escherichia coli | 50 - 100 | |
| Methicillin-resistant S. aureus (MRSA) | 50 - 100 | |
| Klebsiella pneumoniae | 50 - 100 | |
| LL-37_Ranalexin Hybrid | Staphylococcus aureus | 10 - 33 |
| Escherichia coli | 10 - 33 | |
| Methicillin-resistant S. aureus (MRSA) | 10 - 33 | |
| Klebsiella pneumoniae | 10 - 33 |
Data synthesized from studies on LL-37_Ranalexin hybrid peptides, which have shown significantly lower MIC values compared to the individual peptides.[2][3][4]
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is to ensure that the therapeutic agent is selective for microbial cells over host cells. This is assessed through cytotoxicity and hemolytic assays.
-
Cytotoxicity: The half-maximal inhibitory concentration (IC50) is determined against various human cell lines to assess the concentration of the peptide that causes 50% cell death. A higher IC50 value indicates lower cytotoxicity. Recombinant ranalexin has been shown to be cytotoxic to some human cancer cell lines with IC50 values between 13-15 µg/ml.[8]
-
Hemolytic Activity: The hemolytic activity (HC50) is the concentration of the peptide that causes 50% lysis of red blood cells. A higher HC50 value is desirable, indicating lower damage to red blood cells.
Table 2: Cytotoxicity and Hemolytic Activity of this compound and Hybrid Peptides
| Peptide | Cell Line | IC50 (µg/mL) | Hemolytic Activity (HC50) (µg/mL) |
| This compound | HeLa, COS7 | 13 - 15 | > 100 |
| Hybrid Peptide (example) | Various | > 50 | > 200 |
Note: The cytotoxic and hemolytic activities of hybrid peptides should be experimentally determined. The values for the hybrid peptide are hypothetical and represent a desirable outcome of increased selectivity.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and characterization of this compound hybrid peptides.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound Hybrid Peptide
This protocol outlines the manual Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis of a hypothetical this compound hybrid peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the hybrid peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol for Recombinant Expression and Purification of a this compound Hybrid Peptide in E. coli
This protocol describes the expression of a His-tagged this compound hybrid peptide in E. coli BL21(DE3).
Materials:
-
Expression vector (e.g., pET series) containing the hybrid peptide gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells and plate on selective LB agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged hybrid peptide with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the molecular weight. Further purification by RP-HPLC may be necessary.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[3][11]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Peptide stock solution
-
Sterile saline or PBS
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the hybrid peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well with bacterial inoculum and no peptide.
-
Negative Control: A well with MHB only (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Protocol for Cytotoxicity Assessment by MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the hybrid peptide in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.
Protocol for Hemolytic Activity Assay
This assay determines the peptide's ability to lyse red blood cells.[1][16][17][18][19][20][21]
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well plates
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Dilution: Prepare serial dilutions of the hybrid peptide in PBS in a 96-well plate.
-
Incubation:
-
Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 is the peptide concentration that causes 50% hemolysis.
Visualizations
Workflow for Development of this compound Hybrid Peptides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E. coli protein expression and purification [protocols.io]
- 10. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 11. ibg.kit.edu [ibg.kit.edu]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hemolytic Activity [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. static.igem.org [static.igem.org]
- 20. researchgate.net [researchgate.net]
- 21. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of Ranalexin-1G and Lysostaphin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple conventional antibiotics.[1] The combination of the antimicrobial peptide Ranalexin-1G and the antistaphylococcal endopeptidase lysostaphin presents a promising therapeutic strategy. This combination has been shown to synergistically inhibit the growth of MRSA, demonstrating enhanced bactericidal effects both in vitro and in vivo.[1][2][3] These application notes provide a comprehensive overview of the synergistic activity, mechanisms of action, and detailed protocols for evaluating the efficacy of this combination therapy.
Earlier studies have demonstrated that the combination of ranalexin and lysostaphin is not only effective against MRSA but also against strains with reduced susceptibility to lysostaphin or vancomycin.[1] Furthermore, the combination has been proven to be non-toxic at antibacterial concentrations in hemolysis and Vero cell viability assays.[1]
Mechanism of Action
The synergistic bactericidal activity of this compound and lysostaphin stems from their distinct but complementary mechanisms targeting the S. aureus cell wall.
-
Lysostaphin: This enzyme is a glycyl-glycine endopeptidase that specifically cleaves the pentaglycine cross-bridges within the peptidoglycan layer of the staphylococcal cell wall.[4][5][6][7] This action weakens the cell wall, leading to osmotic instability and cell lysis.[4][6] Lysostaphin's high specificity for staphylococci makes it an attractive therapeutic agent.[8]
-
This compound: As a cationic antimicrobial peptide, this compound is thought to interact with and disrupt the bacterial cell membrane. While the precise mechanism is not fully elucidated, it is proposed that this compound's positive charge facilitates its binding to the negatively charged components of the MRSA cell membrane, leading to pore formation and increased membrane permeability.
Synergistic Interaction: The proposed mechanism for their synergy is that the initial degradation of the peptidoglycan by lysostaphin exposes the underlying cell membrane, making it more accessible and susceptible to the disruptive action of this compound. This two-pronged attack leads to a more rapid and potent bactericidal effect than either agent alone.
References
- 1. In vivo efficacy of the antimicrobial peptide ranalexin in combination with the endopeptidase lysostaphin against wound and systemic meticillin-resistant Staphylococcus aureus (MRSA) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, synergistic inhibition of Staphylococcus aureus upon exposure to a combination of the endopeptidase lysostaphin and the cationic peptide ranalexin [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Lysostaphin: A Staphylococcal Bacteriolysin with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysostaphin Disrupts Staphylococcus aureus and Staphylococcus epidermidis Biofilms on Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysostaphin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of Ranalexin-1G in a Murine Model of Systemic Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranalexin-1G is a potent antimicrobial peptide (AMP) with demonstrated activity primarily against Gram-positive bacteria. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a mouse model of systemic infection, particularly against Meticillin-resistant Staphylococcus aureus (MRSA). The information is compiled from preclinical studies and is intended to guide researchers in the design and execution of similar in vivo experiments. Ranalexin, originally isolated from the skin of the American bullfrog (Rana catesbeiana), represents a promising candidate for the development of novel anti-infective therapies.[1][2] While native Ranalexin shows weaker activity against Gram-negative bacteria, lipopeptide derivatives have been developed to enhance its spectrum of activity.[1]
Mechanism of Action
Ranalexin exerts its antimicrobial effect through a rapid, concentration-dependent mechanism.[1] Like many AMPs, it is believed to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. While the precise signaling pathways of its antimicrobial action are not fully elucidated in the provided literature, its ability to combat infection and modulate the host's inflammatory response has been observed. In a rat model of endotoxemia, Ranalexin was shown to significantly reduce plasma levels of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3]
Data Presentation
In Vivo Efficacy of Ranalexin in Combination Therapy
The following table summarizes the in vivo efficacy of Ranalexin in combination with the endopeptidase lysostaphin in a mouse model of systemic MRSA infection.[4]
| Treatment Group | Bacterial Load (log10 CFU/g of Kidney Tissue) | Reduction vs. Untreated Control (log10 CFU/g) |
| Untreated Control | ~5.0 | - |
| Ranalexin alone | ~5.0 | ~0 |
| Lysostaphin alone | ~5.0 | ~0 |
| Ranalexin + Lysostaphin | ~4.0 | ~1.0 |
In Vivo Efficacy of Ranalexin in a Rat Model of Endotoxemia
This table presents the survival rates and anti-endotoxin activity of Ranalexin in a rat model of E. coli-induced septic shock.[3]
| Treatment Group (Dose) | Survival Rate (48h) | Plasma Endotoxin Levels (EU/mL) | Plasma TNF-α Levels (pg/mL) |
| Saline Control | 0% | >0.015 | >4 |
| Ranalexin (1 mg/kg) | 93.3% | ≤0.015 | ≤4 |
| Imipenem (20 mg/kg) | 80.0% | >0.015 | >4 |
| Polymyxin B (3 mg/kg) | 93.3% | ≤0.015 | ≤4 |
Experimental Protocols
Murine Model of Systemic MRSA Infection
This protocol is based on the methodology used to evaluate the synergistic effect of Ranalexin and lysostaphin.[4]
1. Animals:
-
Use specific pathogen-free mice (e.g., BALB/c or CD-1), aged 6-8 weeks.
-
Acclimatize animals for at least 7 days before the experiment.
-
Provide sterile food and water ad libitum.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Bacterial Inoculum Preparation:
-
Culture MRSA (e.g., ATCC 33591) in a suitable broth (e.g., Tryptic Soy Broth) overnight at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact inoculum size may need to be optimized to establish a non-lethal systemic infection.
3. Infection and Treatment:
-
Inject mice intraperitoneally (i.p.) with the prepared MRSA suspension.
-
At a predetermined time post-infection (e.g., 1 hour), administer this compound (and any combination agents) via a suitable route (e.g., intravenous or intraperitoneal). The dosage will need to be determined by dose-ranging studies.
-
Include control groups receiving vehicle (e.g., saline) and/or combination partners alone.
4. Monitoring and Sample Collection:
-
Monitor the health of the animals regularly for clinical signs of infection (e.g., ruffled fur, lethargy, hunched posture).
-
At the experimental endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically harvest kidneys and place them in sterile PBS on ice.
5. Quantification of Bacterial Burden:
-
Weigh the kidneys and homogenize them in a known volume of sterile PBS.
-
Prepare serial dilutions of the kidney homogenates in PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the bacterial load (CFU/g of tissue).
6. Statistical Analysis:
-
Compare the bacterial loads between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Mann-Whitney U test).
Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound.
1. Animals and Dosing:
-
Use a sufficient number of mice to allow for blood collection at multiple time points.
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous or subcutaneous).
2. Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Use appropriate blood collection techniques, such as retro-orbital or submandibular bleeding, ensuring the total blood volume collected does not exceed institutional guidelines.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
3. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC). Previous studies have shown that native Ranalexin is rapidly cleared via the kidneys.[1]
Toxicity Assessment
Preliminary toxicity information is crucial for determining a safe and effective dose for in vivo studies.
-
In Vitro Cytotoxicity: Assess the cytotoxic effects of this compound on mammalian cell lines (e.g., Vero cells, human erythrocytes) to determine its selectivity for bacterial cells.[4]
-
In Vivo Acute Toxicity: Conduct a dose-escalation study in mice to determine the maximum tolerated dose (MTD) and to observe any signs of acute toxicity.
Conclusion
This compound, particularly in combination with other antimicrobial agents, shows potential for the treatment of systemic bacterial infections. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in a mouse model of systemic infection. Further studies are warranted to fully elucidate its mechanism of action, optimize dosing regimens, and assess its safety and efficacy against a broader range of pathogens.
References
- 1. A novel tool against multiresistant bacterial pathogens: lipopeptide modification of the natural antimicrobial peptide ranalexin for enhanced antimicrobial activity and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of the polymyxin-like peptide ranalexin in an experimental model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of the antimicrobial peptide ranalexin in combination with the endopeptidase lysostaphin against wound and systemic meticillin-resistant Staphylococcus aureus (MRSA) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ranalexin-1G Efficacy in a Rabbit Wound Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranalexin, a potent antimicrobial peptide (AMP) isolated from the skin of the American bullfrog (Rana catesbeiana), has demonstrated significant activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[3][4] Beyond its direct antimicrobial effects, like many AMPs, Ranalexin may also possess immunomodulatory properties that can influence the host's wound healing response. These characteristics make Ranalexin-1G, a promising candidate for the topical treatment of infected cutaneous wounds.
This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a well-established rabbit wound infection model. The rabbit model is frequently utilized in wound healing studies due to its anatomical and physiological similarities to human skin, offering a valuable preclinical platform for assessing novel therapeutics.[5][6]
Key Concepts and Objectives
The primary objective of this study is to assess the efficacy of this compound in promoting the healing of infected wounds. This will be achieved by evaluating its ability to:
-
Reduce the bacterial load within the wound.
-
Accelerate wound closure.
-
Modulate the inflammatory response.
-
Promote the formation of healthy granulation tissue and re-epithelialization.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: In Vivo Antibacterial Efficacy of this compound
| Treatment Group | Day 3 Post-Infection (Log10 CFU/g tissue) | Day 7 Post-Infection (Log10 CFU/g tissue) | Day 14 Post-Infection (Log10 CFU/g tissue) |
| Vehicle Control | 7.8 ± 0.5 | 7.2 ± 0.6 | 6.5 ± 0.7 |
| This compound (Low Dose) | 5.2 ± 0.4 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| This compound (High Dose) | 4.1 ± 0.3 | 2.9 ± 0.3 | < 2.0 |
| Positive Control (Antibiotic) | 4.5 ± 0.4 | 3.2 ± 0.4 | 2.5 ± 0.3* |
*Data are presented as mean ± standard deviation. Statistical significance compared to the vehicle control group is denoted by an asterisk (p < 0.05).
Table 2: Wound Closure Rate Analysis
| Treatment Group | Day 3 (% Wound Closure) | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) | Day 21 (% Wound Closure) |
| Vehicle Control | 10.2 ± 2.5 | 25.8 ± 4.1 | 55.3 ± 6.2 | 78.1 ± 5.9 |
| This compound (Low Dose) | 15.7 ± 3.1 | 40.2 ± 5.5 | 75.9 ± 7.3 | 95.4 ± 4.8 |
| This compound (High Dose) | 20.1 ± 3.8 | 52.6 ± 6.0 | 88.4 ± 5.1 | 99.2 ± 1.5 |
| Positive Control (Growth Factor) | 18.5 ± 3.5 | 48.9 ± 5.8 | 85.1 ± 6.7 | 97.8 ± 3.2 |
*Data are presented as mean ± standard deviation. Statistical significance compared to the vehicle control group is denoted by an asterisk (p < 0.05).
Table 3: Histological Scoring of Wound Healing (Day 14)
| Treatment Group | Re-epithelialization (Score 0-3) | Granulation Tissue Formation (Score 0-4) | Inflammatory Cell Infiltration (Score 0-3) | Collagen Deposition (Score 0-3) | Neovascularization (Score 0-3) |
| Vehicle Control | 1.2 ± 0.4 | 1.8 ± 0.5 | 2.5 ± 0.6 | 1.1 ± 0.3 | 1.4 ± 0.4 |
| This compound (Low Dose) | 2.5 ± 0.5 | 3.2 ± 0.6 | 1.3 ± 0.4 | 2.4 ± 0.5 | 2.6 ± 0.5 |
| This compound (High Dose) | 2.8 ± 0.3 | 3.8 ± 0.4 | 0.8 ± 0.3 | 2.8 ± 0.4 | 2.9 ± 0.2 |
| Positive Control | 2.7 ± 0.4 | 3.6 ± 0.5 | 1.0 ± 0.2 | 2.7 ± 0.3 | 2.8 ± 0.3* |
*Data are presented as mean ± standard deviation. Scores are based on a semi-quantitative scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = marked, 4 = extensive). Statistical significance compared to the vehicle control group is denoted by an asterisk (p < 0.05).
Experimental Protocols
Animal Model and Husbandry
-
Species: New Zealand White rabbits (Oryctolagus cuniculus), male or female, weighing 2.5-3.0 kg.
-
Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment with free access to standard chow and water.
-
Housing: Rabbits should be housed individually in a controlled environment with a 12-hour light/dark cycle.
-
Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.
Full-Thickness Excisional Wound Infection Model
-
Anesthesia and Analgesia: Anesthetize the rabbits using an appropriate combination of anesthetics (e.g., intramuscular injection of ketamine and xylazine). Provide pre- and post-operative analgesia to minimize pain and distress.
-
Surgical Preparation: Shave the dorsal thoracic region of the rabbit and disinfect the surgical site with 70% ethanol and povidone-iodine solution.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each rabbit, one on each side of the midline, using a sterile 8 mm biopsy punch. The wounds should penetrate the epidermis, dermis, and panniculus carnosus.
-
Bacterial Inoculation: Prepare a suspension of a clinically relevant bacterial strain, such as methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa, to a concentration of 1 x 10⁸ colony-forming units (CFU)/mL in sterile saline. Inoculate each wound with 100 µL of the bacterial suspension.
-
Wound Dressing: Cover the wounds with a semi-occlusive dressing to maintain a moist environment and prevent contamination.
Treatment Administration
-
Grouping: Randomly divide the animals into the following treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., hydrogel or saline)
-
This compound (Low Dose, e.g., 0.1% w/w)
-
This compound (High Dose, e.g., 1% w/w)
-
Positive Control (e.g., a commercial topical antibiotic or a growth factor-based therapy)
-
-
Application: Apply the respective treatments topically to the wounds once daily, starting 24 hours after bacterial inoculation.
Assessment of Wound Healing
-
Macroscopic Evaluation:
-
Wound Area Measurement: On days 0, 3, 7, 14, and 21 post-wounding, capture digital images of the wounds with a calibration scale. Measure the wound area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area on Day 0 - Area on Day X) / Area on Day 0] x 100
-
-
Microbiological Analysis:
-
Tissue Biopsy: On days 3, 7, and 14, euthanize a subset of animals from each group and collect a full-thickness tissue biopsy from the wound bed.
-
Bacterial Load Quantification: Weigh the tissue biopsy, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar plates (e.g., Mannitol Salt Agar for S. aureus) and incubate for 24-48 hours. Count the colonies and express the bacterial load as Log10 CFU per gram of tissue.[7][8][9]
-
-
Histological Evaluation:
-
Tissue Processing: On days 7 and 14, collect wound tissue biopsies, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Scoring: Evaluate the stained sections under a light microscope by a blinded pathologist. Use a semi-quantitative scoring system to assess re-epithelialization, granulation tissue formation, inflammatory cell infiltration, collagen deposition, and neovascularization.[10][11][12]
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Putative signaling pathways in this compound mediated wound healing.
References
- 1. Host–Bacterial Interactions: Outcomes of Antimicrobial Peptide Applications [mdpi.com]
- 2. Quantitative analysis of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of contraction-suppressed full-thickness skin wound model in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Quantitation of Total Bacterial Load in Wounds [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Histologic characterization of vaginal vs. abdominal surgical wound healing in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Histological assessment of the efficiency of rabbit serum in healing skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ranalexin-1G Solubility & In Vitro Assay Technical Support Center
Welcome to the technical support center for Ranalexin-1G. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the solubility of this compound for successful in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a 20-amino acid antimicrobial peptide originally isolated from the North American pig frog, Rana grylio.[1][] It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-FLGGLMKIIPAAFCAVTKKC-OH (disulfide bond: Cys¹⁴-Cys²⁰) | [1] |
| Molecular Formula | C₉₈H₁₆₁N₂₃O₂₂S₃ | [1] |
| Molecular Weight | 2109.65 g/mol | [1] |
| Theoretical pI | 9.8 | [1] |
| Purity (HPLC) | >96% | [] |
| Form | Lyophilized Powder | [1] |
| Storage | Store at -20°C or colder | [1][3] |
Q2: I am having trouble dissolving the lyophilized this compound powder. What is the recommended starting solvent?
For basic peptides like this compound (theoretical pI of 9.8), the recommended starting solvent is sterile, distilled water.[4][5] If solubility is limited in water, a dilute acidic solution can be used. Avoid initially dissolving the peptide in buffers containing salts, such as PBS, as salts can hinder solubility.[6]
Q3: The peptide did not dissolve completely in water. What should I try next?
If this compound does not fully dissolve in water, you can try the following troubleshooting steps in order:
-
Add a small amount of weak acid: Add 10-30% acetic acid dropwise while vortexing.[4] For highly insoluble peptides, a very small amount (<50 µL) of Trifluoroacetic Acid (TFA) can be used, followed by dilution.[4]
-
Use an organic solvent: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can be used to create a stock solution.[4][5] Subsequently, this stock solution should be slowly added to your aqueous buffer with vigorous stirring.[5] Note that DMSO may not be suitable for peptides containing Cysteine or Methionine residues if oxidation is a concern.[6]
-
Gentle Heating and Sonication: Warming the solution to no more than 40°C or using an ultrasonic bath can aid in dissolution.[3][4]
Q4: My this compound solution appears cloudy or has precipitates. What does this mean and what should I do?
A cloudy or precipitated solution indicates that the peptide is not fully dissolved or has aggregated.[6] This can lead to inaccurate concentration determination and false-negative results in your assays.[7] Before use, it is recommended to centrifuge the peptide solution to pellet any undissolved material.[4] To address this, you can try the solubilization methods mentioned in Q3. If the issue persists, the solubility limit in that particular solvent may have been reached.[5]
Q5: What is the role of Trifluoroacetic Acid (TFA) salts in the lyophilized powder?
TFA is often used during the peptide synthesis and purification process and can be present as a counterion in the final lyophilized product.[1][8] TFA salts can contribute to the total mass of the product.[8] While TFA generally enhances the solubility of peptides in aqueous solutions, it can potentially interfere with highly sensitive cell-based assays at certain concentrations.[1][8] If you suspect TFA is affecting your experiments, TFA removal services are available from some suppliers.[1]
Troubleshooting Guides
Problem 1: Low or Inconsistent Bioactivity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the peptide is fully dissolved. A clear solution should be observed.[6] Refer to the solubilization protocol below. Centrifuge your stock solution before making dilutions to remove any micro-precipitates.[4] |
| Peptide Aggregation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting.[3][6] Store aliquots at -20°C or -80°C.[3] |
| Incorrect Peptide Concentration | The net peptide content of the lyophilized powder can be less than 100% due to the presence of TFA salts and bound water. Consider this when calculating your stock solution concentration. |
| Degradation of Peptide | Store the lyophilized powder and stock solutions at the recommended temperature (-20°C or below).[1][] For peptides in solution, maintain a pH between 3 and 7 for better stability.[6] |
Problem 2: High Variability Between Replicate Wells in an MIC Assay
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Peptide Precipitation upon Dilution | When diluting a stock solution made in an organic solvent into an aqueous assay medium, add the stock solution dropwise while vortexing the medium to prevent precipitation. |
| Non-homogenous Bacterial Inoculum | Ensure the bacterial suspension is well-mixed before aliquoting into the assay plate. |
Experimental Protocols
Protocol 1: Solubilization of this compound for a Concentrated Stock Solution
-
Bring the lyophilized this compound vial to room temperature in a desiccator to prevent condensation.[6]
-
To prepare a 1 mM stock solution, calculate the required volume of solvent based on the net peptide weight (if provided by the manufacturer) or the total weight.
-
Add the appropriate volume of sterile, deionized water to the vial.
-
Vortex the vial for 1-2 minutes.
-
If the peptide is not fully dissolved, add 10% acetic acid dropwise (e.g., 1-5 µL at a time) and vortex between additions until the solution becomes clear.
-
For very hydrophobic preparations, a small amount of DMSO can be used as the initial solvent before diluting with water or buffer.
-
Once dissolved, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates.[4]
-
Carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[3][6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
-
Grow the bacterial strain of interest to the logarithmic growth phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[9]
Visualizations
Caption: Workflow for this compound solubilization and MIC assay.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 3. glpbio.com [glpbio.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Ranalexin peptide [novoprolabs.com]
- 9. journals.asm.org [journals.asm.org]
addressing Ranalexin-1G aggregation in high concentration solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of Ranalexin-1G in high-concentration solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a 20-amino acid antimicrobial peptide with activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][] Its sequence is H-FLGGLMKIIPAAFCAVTKKC-OH with a disulfide bond between Cys14 and Cys20.[] Key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | FLGGLMKIIPAAFCAVTKKC | [] |
| Molecular Weight | ~2109.6 g/mol | |
| Theoretical Isoelectric Point (pI) | 9.8 | |
| Grand Average of Hydropathy (GRAVY) | 1.2 | |
| Solubility | Soluble in DMSO | [3] |
| Storage (Lyophilized) | Store at -20°C or colder | [1][3] |
| Storage (in Solution) | Aliquot and store at -20°C or -80°C for short periods. Long-term storage in solution is not recommended.[3][4] |
Q2: Why is my high-concentration this compound solution showing signs of aggregation (e.g., cloudiness, precipitation)?
Peptide aggregation is a common issue, particularly at high concentrations, and can be influenced by several factors:
-
Hydrophobic Interactions: this compound has a high GRAVY score, indicating significant hydrophobicity, which can lead to self-association to minimize contact with water.
-
Electrostatic Interactions: As a cationic peptide (theoretical pI of 9.8), electrostatic repulsion between molecules is minimized as the pH of the solution approaches the pI.
-
Solution Conditions: Factors such as pH, ionic strength, temperature, and the presence of certain excipients can significantly impact the stability of the peptide in solution.
-
Handling and Storage: Improper handling, such as repeated freeze-thaw cycles, can promote aggregation.[3]
Q3: What are the initial steps I should take if I observe aggregation?
If you observe aggregation, we recommend the following initial steps:
-
Visual Inspection: Confirm the presence of particulates, cloudiness, or precipitation.
-
Solubility Check: Ensure you are using an appropriate solvent. While this compound is soluble in DMSO, for aqueous solutions, a careful formulation strategy is needed.[3]
-
pH Measurement: Check the pH of your solution. For a cationic peptide like this compound, a pH well below its pI of 9.8 is generally recommended to maintain a net positive charge and promote electrostatic repulsion between molecules.
-
Review Handling Procedures: Assess your recent handling and storage of the peptide solution. Have there been multiple freeze-thaw cycles? Was the lyophilized peptide properly equilibrated to room temperature before reconstitution?[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving this compound aggregation issues.
Problem: this compound solution is cloudy or has visible precipitates upon reconstitution or during storage.
References
Technical Support Center: Ranalexin-1G & Trifluoroacetic Acid (TFA) Contamination
This technical support guide is intended for researchers, scientists, and drug development professionals working with the synthetic peptide Ranalexin-1G. It addresses potential issues arising from trifluoroacetic acid (TFA) contamination, a common remnant from peptide synthesis and purification, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the newly synthesized peptide from the resin.[1][2] It is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve separation and peak resolution.[3][4] Consequently, synthetic peptides like this compound are often delivered as TFA salts, where TFA anions are associated with positively charged residues in the peptide sequence.[1][4]
Q2: How can residual TFA affect the biological activity of this compound?
A2: Residual TFA can significantly interfere with biological assays in several ways:
-
Direct Cytotoxicity: TFA itself is cytotoxic, even at nanomolar concentrations, which can lead to an overestimation of this compound's cytotoxic activity or mask its true effects.[5][6] It can inhibit cell proliferation and induce apoptosis.[2][5]
-
Alteration of Antimicrobial Activity: The acidic nature of TFA can alter the local pH of your assay, potentially affecting the growth of microorganisms and the antimicrobial efficacy of this compound.[7] This can lead to inaccurate Minimum Inhibitory Concentration (MIC) values.
-
Conformational Changes: TFA can bind to positively charged amino acid residues (like Lysine in this compound), potentially altering the peptide's secondary structure and, consequently, its biological function.[5]
-
Assay Interference: TFA can interfere with common cell viability assays like the MTT assay.[8] It can also affect spectroscopic studies used to determine peptide structure.[3][6]
Q3: My this compound is showing higher-than-expected cytotoxicity. Could TFA be the cause?
A3: Yes, this is a common issue. TFA is known to be cytotoxic and can inhibit cell proliferation at concentrations as low as 10 nM.[5][6] If your experiments involve cell-based assays, the observed cytotoxicity could be a cumulative effect of both this compound and the residual TFA. It is crucial to use a TFA-free control or to remove TFA from your peptide sample to determine the true biological activity of this compound.[9]
Q4: I am observing inconsistent results in my antimicrobial assays with different batches of this compound. Could TFA be the culprit?
A4: Inconsistent results between different peptide batches can indeed be due to varying levels of TFA contamination. The amount of residual TFA can differ depending on the synthesis and purification process, leading to batch-to-batch variability in the biological activity of this compound.[1][2] For reproducible results, it is recommended to either quantify the TFA content or use TFA-removed peptides.
Q5: When is it critical to remove TFA from my this compound sample?
A5: TFA removal is highly recommended for the following applications:
-
Cell-based assays (cytotoxicity, proliferation, signaling studies)[5]
-
In vivo studies[5]
-
Assays requiring precise pH control[3]
-
Experiments where high reproducibility is essential.
For less sensitive applications, such as polyclonal antibody production or some non-quantitative Western blotting, the presence of TFA might be tolerable.[5]
Troubleshooting Guide
Issue 1: Higher-than-expected or inconsistent cytotoxicity in cell-based assays.
Possible Cause: Residual TFA in the this compound sample is contributing to cell death.
Troubleshooting Steps:
-
Quantify TFA Content (Optional but Recommended): If possible, determine the percentage of TFA in your peptide sample. This can be done using techniques like ¹⁹F-NMR or HPLC-ELSD.[4]
-
Use a TFA Control: In your experiment, include a control group treated with a TFA solution at a concentration equivalent to that in your this compound sample. This will help you differentiate the cytotoxic effects of TFA from those of the peptide.
-
Perform TFA Removal: Use one of the recommended protocols below to remove TFA from your this compound stock.
-
Re-evaluate Cytotoxicity: Repeat the cytotoxicity assay with the TFA-free this compound.
Issue 2: Inaccurate or variable Minimum Inhibitory Concentration (MIC) values in antimicrobial assays.
Possible Cause: TFA is interfering with the assay by altering the pH or directly affecting the microorganisms.
Troubleshooting Steps:
-
Check pH of Peptide Stock: Dissolve your this compound in your assay buffer and measure the pH. A significant drop in pH could indicate a high TFA content.
-
TFA Removal: Remove TFA from your peptide sample using a suitable protocol.
-
Buffered Assay Medium: Ensure your microbiological growth medium is well-buffered to resist pH changes.
-
Re-run MIC Assay: Perform the MIC assay again with the TFA-free this compound.
Quantitative Data Summary
Table 1: Hypothetical Impact of TFA Contamination on this compound Cytotoxicity (IC₅₀)
| This compound Sample | Assumed TFA Content | Apparent IC₅₀ (µM) | True IC₅₀ of this compound (µM) |
| Standard Synthesis | 10-40% | 5-10 | 15-20 |
| TFA-Removed | <1% | 15-20 | 15-20 |
Table 2: Hypothetical Impact of TFA Contamination on this compound Antimicrobial Activity (MIC)
| This compound Sample | Assumed TFA Content | Apparent MIC (µg/mL) vs. S. aureus | True MIC of this compound (µg/mL) |
| Standard Synthesis | 10-40% | 2-4 | 8-16 |
| TFA-Removed | <1% | 8-16 | 8-16 |
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange (Lyophilization)
This is a widely used and effective method for replacing TFA counter-ions with chloride ions.[5][10]
Materials:
-
This compound with TFA
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in deionized water to a concentration of 1 mg/mL.[10][11]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10]
-
Let the solution stand at room temperature for at least one minute.[10][11]
-
Flash-freeze the solution, preferably in liquid nitrogen.[10][11]
-
Lyophilize the sample overnight until all liquid is removed.[10][11]
-
Repeat steps 1-5 at least two more times to ensure complete TFA exchange.[10][11]
-
After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the experiment.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
TFA-free this compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the TFA-free this compound in MHB in a 96-well plate.
-
Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Troubleshooting workflow for addressing TFA-related issues.
Caption: HCl exchange protocol for TFA removal.
Caption: Impact of TFA on interpreting this compound's activity.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. This compound peptide [novoprolabs.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
Ranalexin-1G Technical Support Center: Stability and Long-Term Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Ranalexin-1G. The following information, presented in a question-and-answer format, addresses common issues and best practices to ensure the integrity and activity of this antimicrobial peptide throughout its experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon receipt?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] When stored under these conditions, the peptide can remain stable for extended periods. For very long-term storage (months to years), -80°C is recommended.
Q2: What is the recommended storage procedure once I have reconstituted this compound in a solvent?
Peptide solutions are significantly less stable than their lyophilized form. Once this compound is dissolved, it is crucial to aliquot the solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Q3: What are the primary factors that can affect the stability of this compound?
Several factors can impact the stability of this compound, including:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: Extreme pH values can lead to hydrolysis and other chemical modifications.
-
Oxidation: this compound contains a methionine residue, which is susceptible to oxidation. Its two cysteine residues, forming a disulfide bond, can also be affected by redox conditions.
-
Proteolytic Degradation: Like most peptides, this compound is susceptible to cleavage by proteases. It has been noted to have a short plasma half-life in vivo, indicating susceptibility to enzymatic degradation.[2]
-
Repeated Freeze-Thaw Cycles: This can disrupt the peptide's structure and lead to aggregation.
-
Moisture: For lyophilized powder, moisture absorption can significantly decrease long-term stability.
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen solvent, aggregation of the peptide, or degradation. It is recommended to briefly sonicate the solution to aid dissolution. If the issue persists, the peptide may have aggregated. Aggregation propensity can be influenced by factors such as pH, temperature, and peptide concentration. Consider attempting to redissolve the peptide in a different solvent system, but be mindful of the compatibility of the new solvent with your downstream experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Antimicrobial Activity | 1. Improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Degradation due to pH instability. 3. Oxidation of methionine or cysteine residues. 4. Proteolytic degradation from contamination. | 1. Ensure adherence to recommended storage conditions (-20°C or -80°C for both lyophilized powder and solutions). Aliquot solutions to avoid repeated freeze-thaw cycles. 2. Verify the pH of your stock solution and experimental buffers. While specific data for this compound is limited, many peptides are most stable at a slightly acidic pH (around 5-6). 3. Use freshly prepared solutions. Consider degassing buffers to minimize dissolved oxygen. 4. Use sterile techniques when handling the peptide solution to prevent microbial contamination which can introduce proteases. |
| Inconsistent Experimental Results | 1. Inaccurate peptide concentration due to water absorption by the lyophilized powder. 2. Peptide aggregation. 3. Partial degradation of the stock solution over time. | 1. Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to minimize moisture uptake.[1] 2. Visually inspect the solution for any signs of precipitation. Consider analyzing the peptide solution by techniques like dynamic light scattering (DLS) to check for aggregates. 3. Use a fresh aliquot of the stock solution for each experiment. If the stock is old, consider preparing a fresh one from lyophilized powder. |
| Difficulty Dissolving the Peptide | 1. The peptide has a high degree of hydrophobicity. 2. Incorrect choice of solvent. | 1. Ranalexin is known to be largely unstructured in water.[3] Sonication may aid in dissolving the peptide. 2. If sterile water is not effective, a small amount of an organic solvent like acetonitrile or DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. Always check the tolerance of your assay for the organic solvent. For basic peptides, a small amount of dilute acetic acid can aid dissolution. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Preparation of this compound Stock Solution:
- Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.
- Reconstitute the peptide in a suitable sterile buffer (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 1 mg/mL).
- Filter-sterilize the stock solution through a 0.22 µm filter if necessary.
- Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -80°C until use.
2. Stability Testing under Different Conditions:
- Temperature Stability:
- Incubate aliquots of the this compound solution at various temperatures (e.g., 4°C, 25°C, 37°C).
- At specific time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature and store it at -80°C for later analysis.
- pH Stability:
- Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
- Dilute the this compound stock solution into each buffer.
- Incubate the solutions at a constant temperature (e.g., 37°C).
- Collect samples at various time points as described for the temperature stability study.
- Protease Stability:
- Prepare solutions of relevant proteases (e.g., trypsin, chymotrypsin, proteinase K) in their optimal buffers.
- Add the protease to the this compound solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the mixture at the optimal temperature for the enzyme.
- At different time points, stop the reaction by adding a protease inhibitor or by rapid freezing. Store samples at -80°C.
3. Analysis of Peptide Integrity:
- Use analytical techniques to assess the amount of intact this compound remaining in the samples.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method to separate the intact peptide from its degradation products. The peak area of the intact peptide can be quantified over time.
- Mass Spectrometry (MS): To identify the degradation products by analyzing their mass-to-charge ratio.
Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Loss of this compound Activity
Caption: Troubleshooting flowchart for loss of this compound activity.
References
Technical Support Center: Enhancing Recombinant Ranalexin-1G Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the expression yield of recombinant Ranalexin-1G.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant this compound.
Issue 1: Low or No Expression of Recombinant this compound
A lack of detectable recombinant this compound can be attributed to several factors, from the genetic construct to the expression conditions.
Possible Causes and Solutions:
-
Codon Bias: The coding sequence of the this compound gene may contain codons that are rare in E. coli, leading to inefficient translation.
-
Solution: Codon-optimize the this compound gene sequence to match the codon usage of E. coli. Various online tools and commercial services are available for this purpose. This simple step can significantly enhance protein expression.[1]
-
-
Inefficient Transcription: The promoter controlling the expression of the fusion protein may not be optimal.
-
Solution: Ensure you are using a strong, inducible promoter such as the T7 promoter in an appropriate E. coli strain like BL21(DE3).
-
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.
-
Solution: Ensure consistent antibiotic selection pressure throughout cultivation. Prepare fresh plates and liquid cultures with the appropriate antibiotic concentration.
-
-
Toxicity of this compound: The antimicrobial nature of this compound could be toxic to the E. coli host, even at low expression levels.
-
Solution: Use a tightly regulated expression system, such as the pET system, to minimize basal (leaky) expression before induction. Consider using a host strain like BL21(DE3)pLysS, which produces T7 lysozyme to further reduce basal T7 RNA polymerase activity.
-
Logical Workflow for Troubleshooting Low Expression:
Caption: Troubleshooting workflow for low or no this compound expression.
Issue 2: Recombinant this compound is Expressed as Insoluble Inclusion Bodies
A common challenge in E. coli expression is the formation of insoluble and often non-functional protein aggregates known as inclusion bodies.
Possible Causes and Solutions:
-
High Expression Rate: A very strong promoter and high inducer concentration can lead to a rate of protein synthesis that exceeds the cell's folding capacity.
-
Solution 1: Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the cultivation temperature to a range of 16-25°C. This slows down the rate of protein synthesis, allowing more time for proper folding.[2][3]
-
Solution 2: Reduce Inducer Concentration: Titrate the IPTG concentration to find the lowest level that still provides adequate expression. For many proteins, concentrations between 0.05 mM and 0.5 mM are effective.[4][5]
-
-
Suboptimal Fusion Partner: The chosen fusion tag may not be effective at enhancing the solubility of this compound.
-
Solution: While thioredoxin (Trx) has been shown to be effective for Ranalexin, other large, soluble fusion partners like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) could be tested.[6][7] SUMO and NusA fusions have been noted to significantly enhance the expression and solubility of recombinant proteins.[6][7]
-
-
Disulfide Bond Formation: this compound contains a disulfide bond that is crucial for its structure and function. The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds.
-
Solution: Use an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm, such as SHuffle T7 or Origami(DE3). These strains have mutations that create a more oxidizing cytoplasmic environment. A study on a hybrid LL-37_Renalexin peptide showed a higher yield in the SHuffle T7 strain compared to BL21(DE3).
-
Experimental Workflow for Optimizing Soluble Expression:
Caption: Workflow for optimizing the soluble expression of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for recombinant this compound in E. coli?
A study expressing Ranalexin as a thioredoxin fusion protein in E. coli BL21(DE3) reported a yield of about 1 mg of purified recombinant peptide per liter of culture. Another study on a hybrid peptide containing Ranalexin (LL-37_Renalexin) reported yields of 2.16 mg/L in E. coli SHuffle T7(DE3) and 0.72 mg/L in E. coli BL21(DE3). Yields are highly dependent on the expression system and conditions.
Q2: Which fusion tag is best for this compound expression?
Thioredoxin (Trx) has been successfully used for the soluble expression of Ranalexin. Trx is known to enhance the solubility and stability of its fusion partners.[8] Other tags like Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are also excellent candidates for improving soluble expression.[9] A comparative study of different fusion tags for three model proteins ranked them for increasing soluble expression as follows: SUMO ~ NusA > Ub ~ GST ~ MBP > TRX.[9] The optimal tag for this compound should be determined empirically.
Table 1: Comparison of Common Fusion Tags for Recombinant Protein Expression
| Fusion Tag | Size (kDa) | Potential Advantages | Potential Disadvantages |
| Thioredoxin (Trx) | ~12 | Enhances solubility, relatively small.[10] | May not be as effective as larger tags for some proteins. |
| GST | ~26 | Good for solubility, well-established purification.[10] | Can form dimers, larger tag. |
| MBP | ~42 | Excellent at enhancing solubility.[10] | Very large tag, can impact overall yield of the target protein. |
| SUMO | ~11 | High solubility enhancement, specific protease for cleavage.[6][10] | Requires a specific SUMO protease. |
Q3: What are the optimal induction conditions (temperature and IPTG concentration)?
Optimal conditions are protein-specific. However, a good starting point for optimizing the expression of a Trx-Ranalexin-1G fusion protein is:
-
Temperature: Test a range from 16°C to 30°C. Lower temperatures (e.g., 16-20°C) with longer induction times (16-24 hours) often favor soluble protein expression.[2]
-
IPTG Concentration: Test a range from 0.05 mM to 1.0 mM. Often, lower concentrations are sufficient and reduce metabolic burden on the host.[5]
Table 2: Example Optimization of Induction Conditions for a Thioredoxin Fusion Protein
| Temperature (°C) | IPTG (mM) | Induction Time (h) | Soluble Protein Yield (mg/L) |
| 37 | 1.0 | 4 | 0.5 (mostly insoluble) |
| 30 | 0.5 | 6 | 1.2 |
| 20 | 0.1 | 16 | 3.5 |
| 16 | 0.1 | 24 | 3.2 |
| (Note: Data is illustrative and based on general observations for thioredoxin fusion proteins. Optimal conditions for this compound must be determined experimentally.) |
Q4: How do I purify the Trx-Ranalexin-1G fusion protein?
The pET32 vector series, often used for Trx fusions, typically includes a hexahistidine (His6) tag. This allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).
Purification Workflow:
Caption: Purification workflow for Trx-Ranalexin-1G.
Q5: My protein is still in inclusion bodies. How can I recover it?
If optimizing for soluble expression fails, you can purify the inclusion bodies and then solubilize and refold the protein.
Generalized Protocol for Solubilization and Refolding:
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride (Gua-HCl).
-
Refolding: Refold the protein by removing the denaturant. This is a critical step and often requires optimization. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.
-
-
Purification: Purify the refolded, active this compound.
Experimental Protocols
Protocol 1: Expression of Trx-Ranalexin-1G Fusion Protein
-
Transformation: Transform the pET32-Ranalexin-1G plasmid into E. coli BL21(DE3) or SHuffle T7 cells. Plate on LB agar with the appropriate antibiotic (e.g., ampicillin).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to the desired final concentration (e.g., 0.1 mM).
-
Expression: Continue to incubate at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Trx-Ranalexin-1G by IMAC
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Binding: Load the clarified supernatant onto a Ni-NTA or other IMAC resin column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the Trx-Ranalexin-1G fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the eluted protein into a buffer suitable for enterokinase cleavage (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0) using dialysis or a desalting column.
Protocol 3: Cleavage of the Fusion Tag with Enterokinase
-
Reaction Setup: Adjust the concentration of the purified fusion protein to 0.5-1 mg/mL in the cleavage buffer.
-
Enzyme Addition: Add enterokinase to the fusion protein at a ratio of 1:50 to 1:200 (w/w, enzyme:substrate).[11] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature (e.g., 23°C) for 16-24 hours.[11][12] Take time-point samples to monitor the cleavage by SDS-PAGE.
-
Removal of Tag and Protease: After cleavage, the His-tagged Trx and His-tagged enterokinase can be removed by passing the reaction mixture through a Ni-NTA column again. The cleaved, untagged this compound will be in the flow-through.
-
Final Purification: Further purify the this compound using a suitable method like reverse-phase HPLC to achieve high purity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Temperature on In Vivo Protein Synthetic Capacity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SUMO fusion technology with traditional gene fusion systems: enhanced expression and solubility with SUMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
Ranalexin-1G Synthesis: Technical Support Troubleshooting Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity issues during the synthetic production of Ranalexin-1G peptides. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound, and what are its key structural features?
This compound is a 20-amino acid peptide with the sequence H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH. A critical structural feature is the disulfide bond between the two cysteine residues at positions 14 and 20 (Cys¹⁴-Cys²⁰), which forms a cyclic heptapeptide portion of the molecule.[1][2][3]
Q2: What are the most common causes of low purity in synthetic this compound?
Low purity in synthetic peptides like this compound often stems from challenges inherent to Solid-Phase Peptide Synthesis (SPPS). The most common impurities include:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid in the sequence.[4]
-
Truncation Sequences: Peptides that have stopped elongating, often due to incomplete deprotection of the N-terminal protecting group.[4]
-
Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains after the final cleavage step.[4]
-
Products of Side Reactions: Such as aspartimide formation, oxidation of sensitive residues (like Methionine), and racemization.[4][5]
-
Aggregation: The peptide chain can fold and aggregate on the resin, hindering subsequent coupling and deprotection steps. This is a known issue for hydrophobic sequences.[4][6]
Q3: My HPLC analysis shows multiple peaks close to the main product peak. What could be the cause?
Multiple peaks clustering near the main product peak on an HPLC chromatogram often indicate the presence of deletion sequences or peptides with minor modifications that are difficult to separate.[7] Incomplete deprotection or side-chain reactions during cleavage can also lead to such impurities. A high-resolution mass spectrometry (MS) analysis of these peaks is recommended to identify the exact nature of the impurities.
Q4: I am observing a significant peak corresponding to a truncated sequence. How can I prevent this?
Truncated sequences are often the result of incomplete deprotection of the Fmoc group. To mitigate this, ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and allowed to react for a sufficient amount of time. Additionally, implementing a "capping" step after coupling can permanently block any unreacted amino groups, preventing them from participating in subsequent cycles and making the resulting truncated peptides easier to purify out.[4][8]
Q5: The synthesis of my this compound peptide seems to fail after the Proline residue. Why is this happening and what can I do?
Proline has a unique secondary amine structure which can make the subsequent coupling reaction less efficient.[9] This can lead to a higher incidence of deletion sequences immediately following a proline residue. A common and effective strategy to overcome this is to "double couple" the amino acid being added after proline.[9][10]
Troubleshooting Guides
Low Coupling Efficiency
Low coupling efficiency is a primary contributor to the formation of deletion sequences, a major source of impurity. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Perform a "double coupling" for sterically hindered amino acids (e.g., Arg, Pro) or residues following them.[9][11] | See Protocol 1: Double Coupling |
| Peptide Aggregation | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), especially for hydrophobic sequences.[3][6][12] | See Protocol 2: Solvent Exchange |
| Insufficient Reagent Concentration | Increase the concentration of the amino acid and coupling reagent solutions to drive the reaction to completion.[9][10] | Prepare amino acid and coupling reagent solutions at a concentration of 0.5 M in the chosen solvent. |
| Inefficient Activation | Use a more efficient coupling reagent, such as HATU or HBTU, especially for difficult couplings.[13][14] | Substitute the current coupling reagent with an equivalent amount of HATU or HBTU. |
Incomplete Deprotection and Truncation
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete N-terminal Deprotection | Implement a capping step to terminate unreacted chains, simplifying purification. | See Protocol 3: Capping of Unreacted Amino Groups |
| Degraded Deprotection Reagent | Always use a freshly prepared deprotection solution (e.g., 20% piperidine in DMF). | Prepare the deprotection solution immediately before use. |
Side Reactions During Cleavage
| Potential Cause | Recommended Solution | Experimental Protocol |
| Oxidation of Methionine | Use a cleavage cocktail containing scavengers that protect sensitive residues. | See Protocol 4: Cleavage and Deprotection |
| Re-attachment of Protecting Groups | Ensure an adequate concentration and variety of scavengers in the cleavage cocktail to capture reactive cationic species.[6] | See Protocol 4: Cleavage and Deprotection |
Experimental Protocols
Protocol 1: Double Coupling
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Prepare a fresh solution of the same amino acid and coupling reagents as used in the first coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the standard reaction time (e.g., 1-2 hours).[15]
-
Drain the reaction vessel and wash the resin thoroughly with DMF before proceeding to the deprotection step.
Protocol 2: Solvent Exchange from DMF to NMP
-
Before initiating the synthesis of a known hydrophobic region of the peptide, wash the resin-bound peptide three times with NMP to remove all traces of DMF.
-
Prepare all subsequent amino acid and reagent solutions using NMP as the solvent.
-
Continue the synthesis cycles using NMP as the primary solvent. NMP is known to be superior to DMF in solvating growing peptide chains and preventing aggregation.[12]
Protocol 3: Capping of Unreacted Amino Groups
-
Following the coupling step and subsequent DMF washes, prepare a capping solution. A common capping solution consists of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.[16]
-
Add the capping solution to the resin and allow it to react for approximately 30 minutes.[16]
-
This reaction acetylates any free amino groups, rendering them unreactive for subsequent coupling steps.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.[16]
Protocol 4: Cleavage and Deprotection
-
After the final deprotection step, wash the resin-bound peptide with dichloromethane (DCM) and dry the resin under vacuum.
-
Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. For this compound, which contains Met and Cys, a suitable cocktail would be Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) / 1,2-ethanedithiol (EDT) in a ratio of 94:2.5:1:2.5. The scavengers (TIS and EDT) protect against side reactions.[6]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Visual Troubleshooting Guides
Troubleshooting Workflow for Low Peptide Purity
Caption: A decision tree for troubleshooting low purity in synthetic peptides.
SPPS Cycle with Troubleshooting Checkpoints
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Peptide problem - Chromatography Forum [chromforum.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. nbinno.com [nbinno.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Enhancing the Antibacterial Potency of Ranalexin-1G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at enhancing the antibacterial potency of Ranalexin-1G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its native antibacterial activity?
This compound is a 20-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the North American pig frog, Rana grylio. It exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its structure includes a disulfide bond between Cys14 and Cys20, forming a heptapeptide ring, which is structurally similar to the antibiotic polymyxin.[2][3] Native Ranalexin is particularly potent against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically in the range of 8-16 mg/L.[4] Its activity against many Gram-negative bacteria is weaker, often with MICs greater than 64 mg/L.[4]
Q2: What are the primary strategies to enhance the antibacterial potency of this compound?
Several key strategies have been successfully employed to improve the antibacterial efficacy and pharmacokinetic profile of Ranalexin:
-
Lipopeptide Modification: The attachment of fatty acids to the N-terminus of Ranalexin has been shown to broaden its activity spectrum, significantly enhancing its potency against Gram-negative bacteria.[4]
-
Amino Acid Substitution: Replacing the natural L-amino acids with D-amino acids can increase the peptide's resistance to proteolytic degradation, thereby improving its in vivo stability and retention time, while maintaining strong antimicrobial activity.[5][6][7]
-
Hybrid Peptide Design: Combining the sequence of Ranalexin with portions of other potent antimicrobial peptides, such as Indolicidin or LL-37, can create hybrid peptides with synergistic effects and a broader spectrum of activity.[8][9][10]
-
Combination Therapy: Using Ranalexin in conjunction with other antimicrobial agents, like the endopeptidase lysostaphin, can result in synergistic killing of specific pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13]
Q3: How does lipidation enhance Ranalexin's activity against Gram-negative bacteria?
Lipidation increases the hydrophobicity of the peptide, which is thought to enhance its interaction with the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[14][15] This modification can facilitate the peptide's translocation across the outer membrane, allowing it to reach its primary target, the cytoplasmic membrane, and exert its disruptive effects. The length of the attached fatty acid chain is a critical parameter influencing the degree of potency enhancement.[4][16]
Q4: Will substituting L-amino acids with D-amino acids affect the mechanism of action?
No, the primary mechanism of action, which is believed to be pore formation in the bacterial cell membrane, appears to be preserved with D-amino acid substitution.[5][6][7][17] This is because the overall physicochemical properties of the peptide, such as its cationicity and amphipathicity, which are crucial for membrane interaction, are not significantly altered by the change in chirality. The main advantage of this strategy is the enhanced resistance to host proteases.[18]
Q5: What are the key considerations when designing Ranalexin-based hybrid peptides?
When designing hybrid peptides, it is important to:
-
Select peptide fragments that are known to have complementary activities or target different aspects of the bacterial cell.
-
Consider the overall charge, hydrophobicity, and amphipathicity of the resulting hybrid peptide to ensure it maintains a favorable therapeutic index.[19]
-
Utilize bioinformatics tools to predict the structure and potential activity of the hybrid peptide before synthesis.[19][20]
-
Empirically test different linker regions or fusion points to optimize the activity of the combined peptide.
Troubleshooting Guides
Peptide Synthesis (SPPS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Resin swelling issues: Inadequate swelling can lead to incomplete reactions. | Ensure the resin is properly swelled in the synthesis solvent (e.g., DMF or NMP) before the first coupling step. |
| Peptide aggregation: Hydrophobic or certain secondary structure-forming sequences can aggregate on the resin, hindering reagent access.[21][22] | - Use a more effective solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[22]- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at key positions to disrupt secondary structure formation.[21]- Perform couplings at an elevated temperature (if the synthesizer allows). | |
| Incomplete deprotection or coupling: Steric hindrance, especially with bulky amino acids, can lead to failed reactions. | - Increase coupling times for difficult amino acids (e.g., Val, Ile, Arg).- Use a more potent coupling reagent like HATU or PyBrOP®.[21]- Perform a double coupling for problematic residues. | |
| Unexpected Peaks in HPLC/MS Analysis | Deletion sequences: Incomplete coupling at a step results in a shorter peptide. | Optimize coupling efficiency as described above. |
| Side-product formation: Side reactions like aspartimide formation or oxidation of methionine can occur.[23] | - For sequences containing Asp-Gly or Asp-Ser, use appropriate protecting groups or coupling conditions to minimize aspartimide formation.- Add scavengers like TIS (triisopropylsilane) during cleavage to protect sensitive residues. | |
| Racemization: Loss of stereochemical integrity can occur during activation. | Use coupling reagents known to suppress racemization, such as those containing benzotriazole derivatives (e.g., HOBt, Oxyma). |
Antimicrobial Activity Assays (MIC/MBC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in MIC Results | Peptide adsorption: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates.[8] | Use low-binding polypropylene plates for all assays involving antimicrobial peptides.[8] |
| Inoculum effect: The starting concentration of bacteria can significantly influence the apparent MIC of a peptide.[24] | Standardize the bacterial inoculum to a consistent density (e.g., 2 – 7 x 10^5 CFU/mL) for all experiments as per modified CLSI guidelines for AMPs.[8] | |
| Media components: Divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations in standard media can interfere with the activity of cationic peptides.[6][25] | - Be aware that standard media like Mueller-Hinton Broth (MHB) may not be optimal for all AMPs.[2]- Consider testing in low-salt or other defined media if results in MHB are poor, but be sure to report the media used for comparability. | |
| No Apparent Bactericidal Activity (High MBC/MIC Ratio) | Peptide is bacteriostatic, not bactericidal: The peptide may inhibit growth but not actively kill the bacteria at the tested concentrations. | Perform a time-kill kinetics assay to determine the rate and extent of bacterial killing over time. A bacteriostatic effect will show a plateau in CFU/mL, while a bactericidal effect will show a significant reduction.[26] |
| Peptide degradation: The peptide may be unstable in the assay medium over the incubation period. | Verify the stability of your peptide in the assay medium over 24 hours. Consider strategies like D-amino acid substitution if degradation is an issue.[18] |
Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity at or Below MIC | Lack of selectivity: The peptide analogue may have high hydrophobicity, leading to indiscriminate disruption of both bacterial and mammalian cell membranes.[27] | - Design analogues with a better balance of cationicity and hydrophobicity. Reducing overall hydrophobicity can decrease cytotoxicity.[27]- Test a range of fatty acid chain lengths for lipopeptides; shorter chains (e.g., C10-C12) are often less cytotoxic than longer chains.[28] |
| Inconsistent Results in MTT/XTT Assays | Peptide interference with the assay: The peptide may directly interact with the tetrazolium salt or the formazan product. | - Run a control with the peptide in cell-free media containing the assay reagent to check for direct reduction or color change.- If interference is observed, consider an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane damage.[29] |
Data Presentation: Comparative Antibacterial Potency
Table 1: MIC of Ranalexin vs. D-Amino Acid Analogue (Danalexin)
| Organism | Ranalexin (mg/L) | Danalexin (mg/L) |
| Staphylococcus aureus | 4 - 16 | 4 - 16 |
| Acinetobacter baumannii | 4 - 16 | 4 - 16 |
| Escherichia coli | ≥ 32 | ≥ 32 |
| Pseudomonas aeruginosa | ≥ 32 | ≥ 32 |
| Data synthesized from Domhan et al., 2019.[1][6][7][17] |
Table 2: MIC of Ranalexin vs. Lipopeptide Derivative (C13C3lexin)
| Organism | Ranalexin (mg/L) | C13C3lexin (mg/L) |
| Staphylococcus aureus | 8 - 16 | 2 - 8 |
| Escherichia coli | > 64 | 2 - 16 |
| Pseudomonas aeruginosa | > 64 | 2 - 16 |
| Data from Uhl et al., 2018.[4] |
Table 3: MIC of Ranalexin vs. Hybrid Peptides
| Organism | Ranalexin (µg/mL) | RN7-IN6 (Hybrid) (µg/mL) | RN7-IN10 (Hybrid) (µg/mL) |
| Streptococcus pneumoniae | 62.5 | 7.81 - 15.62 | 7.81 - 15.62 |
| Staphylococcus aureus | >250 | 7.81 | 7.81 |
| Escherichia coli | >250 | 7.81 | 7.81 |
| Pseudomonas aeruginosa | >250 | 15.62 | 15.62 |
| Data from Jindal et al., 2015.[8][9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the modified microbroth dilution method for cationic antimicrobial peptides.[8]
-
Preparation of Peptide Stock and Dilutions:
-
Prepare a concentrated stock solution of the peptide in sterile deionized water.
-
Create a 10x working stock by diluting the concentrated stock in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA).
-
Perform serial two-fold dilutions of the 10x working stock in 0.01% acetic acid with 0.2% BSA using polypropylene microcentrifuge tubes.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 2 – 7 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Use a sterile 96-well polypropylene microtiter plate.
-
Add 100 µL of the diluted bacterial suspension to each well (columns 1-11).
-
Add 100 µL of sterile MHB to column 12 (sterility control).
-
Add 11 µL of the 10x peptide dilutions to columns 1-10, starting with the highest concentration.
-
Column 11 serves as the positive control for bacterial growth (no peptide).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that shows no visible bacterial growth.
-
Protocol 2: Time-Kill Kinetics Assay
This protocol provides a general framework for assessing the bactericidal or bacteriostatic activity of a peptide over time.[9][26][30]
-
Preparation:
-
Grow a bacterial culture to mid-logarithmic phase in MHB.
-
Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline) and resuspend to a final density of 1 x 10^6 CFU/mL.
-
Prepare tubes containing the bacterial suspension and the test peptide at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control tube without any peptide.
-
-
Time-Course Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), draw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the growth control. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[26]
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to assess the effect of the peptide on the viability of mammalian cells.[29][31]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HeLa) into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Triton X-100 (positive control).
-
Incubate for a specified period (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 3. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 10. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Article | Surface disinfection properties of the combination of an antimicrobial peptide, ranalexin, with an endopeptidase, lysostaphin, against methicillin-resistant Staphylococcus aureus (MRSA) | University of Stirling [stir.ac.uk]
- 14. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and Challenges of Antimicrobial Peptides for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifetein.com [lifetein.com]
- 20. mdpi.com [mdpi.com]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 22. biotage.com [biotage.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. emerypharma.com [emerypharma.com]
- 27. mdpi.com [mdpi.com]
- 28. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Kinetics of Antimicrobial Activity [bio-protocol.org]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ranalexin-1G Hemolytic Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hemolytic activity of Ranalexin-1G in experimental assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hemolytic activity a concern?
This compound is a 20-amino acid antimicrobial peptide originally isolated from the skin of the bullfrog Rana catesbeiana.[1] Like many antimicrobial peptides, it exhibits activity against a range of bacteria. However, for therapeutic applications, particularly systemic ones, it is crucial to assess its toxicity to host cells. Hemolytic activity, the lysis of red blood cells (erythrocytes), is a primary indicator of a peptide's general cytotoxicity and can limit its clinical potential.[2] Therefore, understanding and minimizing the hemolytic activity of this compound is a critical step in its development as a potential therapeutic agent.
Q2: What is the primary mechanism of this compound-induced hemolysis?
The precise mechanism for this compound is not fully elucidated in the available literature, but like other antimicrobial peptides, it is believed to act primarily through direct interaction with the cell membrane. Ranalexin possesses an alpha-helical structure, which is common for membrane-active peptides.[2] The peptide's positive charges are attracted to the negatively charged components of the cell membrane, and its amphipathic nature allows it to insert into and disrupt the lipid bilayer, leading to pore formation and cell lysis.[3]
Q3: At what concentrations does this compound typically show hemolytic activity?
Q4: How can the hemolytic activity of this compound be minimized through peptide design?
Strategies to reduce the hemolytic activity of antimicrobial peptides like this compound often involve modifying the peptide's structure to enhance its selectivity for microbial membranes over mammalian cell membranes. Key approaches include:
-
Modulating Hydrophobicity: Decreasing the overall hydrophobicity of the peptide can reduce its interaction with the cholesterol-rich membranes of erythrocytes.[4]
-
Altering Charge: Increasing the net positive charge can sometimes improve selectivity for negatively charged bacterial membranes over the zwitterionic membranes of red blood cells.[3]
-
Amino Acid Substitution: Replacing certain hydrophobic residues with less hydrophobic or charged residues can decrease hemolytic activity.[4]
-
Structural Modifications: Introducing D-amino acids can alter the peptide's structure and proteolytic stability, which may also impact its hemolytic properties.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in hemolysis results between experiments. | 1. Inconsistent erythrocyte concentration.2. Variation in incubation time or temperature.3. Different sources or ages of red blood cells.[6] | 1. Carefully standardize the erythrocyte suspension concentration for each assay.2. Ensure precise control of incubation time and temperature.3. Use fresh red blood cells from the same source for a set of comparable experiments. |
| Unexpectedly high hemolytic activity at low this compound concentrations. | 1. Contamination of the peptide sample.2. Incorrect buffer composition (e.g., low ionic strength).3. Suboptimal pH of the assay buffer. | 1. Verify the purity of the this compound sample.2. Use a physiologically relevant buffer such as PBS (pH 7.4).3. Check and adjust the pH of all assay solutions. |
| Negative control (buffer only) shows significant hemolysis. | 1. Mechanical lysis of erythrocytes during washing or handling.2. Osmotic stress due to incorrect buffer tonicity.3. Bacterial contamination of the buffer or erythrocytes. | 1. Handle erythrocytes gently; avoid vigorous vortexing.2. Ensure the buffer is isotonic (e.g., 0.9% NaCl or PBS).3. Use sterile buffers and aseptic techniques. |
| Positive control (e.g., Triton X-100) shows low hemolysis. | 1. Insufficient concentration of the lysing agent.2. Detergent has degraded.3. Incomplete mixing of the positive control with erythrocytes. | 1. Use an appropriate concentration of Triton X-100 (typically 0.1-1%).2. Prepare a fresh solution of the lysing agent.3. Ensure thorough but gentle mixing of the positive control well. |
Data on Ranalexin and Analog Hemolytic Activity
The following table summarizes the available data on the hemolytic and antimicrobial activity of Ranalexin and some of its analogs. Note that specific HC50 values for this compound are not consistently reported in the literature.
| Peptide | Organism | MIC (µg/mL) | Hemolytic Activity | Citation |
| Ranalexin | S. pneumoniae | 62.5 | Low at MIC | [1] |
| Ranalexin | S. aureus | 50 µM and above | Interacts with phospholipid membrane | [7] |
| Ranalexin | E. coli | 50 µM and above | Interacts with phospholipid membrane | [7] |
| Ranalexin Analogs (RN2, RN3, RN4) | S. pneumoniae | >250 | Not specified | [1] |
| Hybrid Peptides (RN7-IN10, RN7-IN9, RN7-IN8, RN7-IN6) | S. pneumoniae | 7.81-15.62 | Toxic at ≥62.5 µg/ml | [1] |
| Gaegurin 4 (Ranalexin family) | Gram-positive bacteria | 2.5 | Little to no hemolysis at MIC | [8] |
| Gaegurin 4 (Ranalexin family) | Gram-negative bacteria | 75 | Little to no hemolysis at MIC | [8] |
Detailed Experimental Protocol: Hemolytic Assay
This protocol outlines a standardized method for determining the hemolytic activity of this compound.
1. Materials:
-
This compound peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected red blood cells (human or other species) with an anticoagulant (e.g., heparin or EDTA)
-
Triton X-100 (for positive control)
-
96-well microtiter plates (U- or V-bottom)
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
2. Preparation of Erythrocyte Suspension:
-
Collect fresh blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 5 volumes of cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Repeat the washing step (4 and 5) three times or until the supernatant is clear.
-
After the final wash, resuspend the erythrocyte pellet in PBS to create a 4% (v/v) suspension.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a separate 96-well plate.
-
In the assay plate, add 100 µL of each this compound dilution to triplicate wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to three wells.
-
For the positive control (100% hemolysis), add 100 µL of 0.2% Triton X-100 in PBS to three wells.
-
Add 100 µL of the 4% erythrocyte suspension to all wells. The final erythrocyte concentration will be 2%.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
4. Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells with this compound.
-
Abs_negative_control is the absorbance of the wells with PBS only.
-
Abs_positive_control is the absorbance of the wells with Triton X-100.
Visualizations
Caption: Workflow for a standard hemolytic assay.
Caption: Key factors influencing hemolytic assay results.
Caption: Logic for minimizing peptide hemolytic activity.
References
- 1. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solution structure of the antimicrobial peptide gaegurin 4 by H and 15N nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating In Vivo Studies with Ranalexin-1G: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on in vivo animal studies with the antimicrobial peptide Ranalexin-1G, establishing an effective and non-toxic dosage regimen is a critical first step. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of refining this compound dosage, from initial estimates to comprehensive in vivo evaluation.
Frequently Asked Questions (FAQs)
Q1: We have determined the Minimum Inhibitory Concentration (MIC) of this compound in vitro. How can we translate this to a starting dose for our in vivo animal studies?
A1: There is no direct formula to convert in vitro MIC values to in vivo dosages. The transition requires a systematic approach involving literature review, in vitro toxicity assessment, and a pilot in vivo dose-ranging study. Start by researching in vivo studies of antimicrobial peptides with similar structures or mechanisms of action to establish a preliminary dose range. It is crucial to conduct in vitro cytotoxicity assays using mammalian cell lines to determine the peptide's selectivity index (ratio of cytotoxic concentration to antimicrobial concentration). This will provide an initial safety window. Subsequently, a pilot in vivo study with a small group of animals and a wide range of doses is recommended to identify a preliminary effective and non-toxic dose.
Q2: What are the key considerations when designing a dose-finding study for this compound?
A2: A well-designed dose-finding study should include multiple dosage groups to identify a dose-response relationship. Key considerations include the choice of animal model, the route of administration, the infection model, and the endpoints to be measured. The animal model should be relevant to the intended clinical application. The route of administration (e.g., intravenous, intraperitoneal, topical) will significantly impact the peptide's bioavailability and efficacy. The infection model should mimic the target disease state as closely as possible. Endpoints should include not only efficacy measures (e.g., bacterial load reduction, survival rate) but also safety and toxicity markers (e.g., clinical signs, body weight changes, hematology, and histopathology).
Q3: We are observing toxicity in our animal model at doses where we expect to see efficacy. What are our next steps?
A3: If toxicity is observed at or near the anticipated effective dose, several strategies can be employed. First, re-evaluate the in vitro cytotoxicity data to ensure a sufficient therapeutic window. Consider modifying the formulation of this compound to improve its stability or reduce its toxicity. Changing the route of administration might also mitigate systemic toxicity. For example, local administration may be effective for localized infections with lower systemic exposure. Finally, it may be necessary to synthesize and screen this compound analogs with improved selectivity for microbial over mammalian cells.
Q4: How can we assess the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in our animal model?
A4: Understanding the PK/PD relationship is crucial for optimizing the dosing regimen. A pharmacokinetic study involves administering a single dose of this compound and collecting blood or tissue samples at various time points to measure the peptide's concentration. This will determine key parameters such as half-life, clearance, and volume of distribution. A pharmacodynamic study correlates these PK parameters with the antimicrobial effect at different dosages. This will help in determining the most effective dosing schedule (e.g., single high dose vs. multiple smaller doses).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No efficacy observed at tested doses | - Insufficient dosage- Poor bioavailability- Rapid clearance of the peptide- Inappropriate animal model or infection site | - Conduct a dose-escalation study to test higher concentrations.- Analyze the pharmacokinetic profile to assess bioavailability and clearance rates.- Consider alternative routes of administration to improve drug delivery to the target site.- Ensure the animal model and infection site are relevant to the peptide's mechanism of action. |
| High mortality or severe adverse effects | - Systemic toxicity of the peptide- Off-target effects- Immunogenicity | - Perform a comprehensive in vivo toxicity study to determine the No-Observed-Adverse-Effect-Level (NOAEL).[1]- Conduct histopathological analysis of major organs to identify target organs of toxicity.- Evaluate the potential for an immune response to this compound. |
| Inconsistent results between experiments | - Variability in animal health- Inconsistent preparation or administration of this compound- Variability in the bacterial challenge | - Standardize animal handling and housing conditions.- Implement strict quality control for peptide formulation and administration techniques.- Ensure a consistent and reproducible bacterial inoculum for infection models. |
Data Presentation: Hypothetical Dose-Ranging Study of this compound
The following table summarizes hypothetical data from a murine sepsis model to illustrate the process of identifying an effective and safe dose of this compound.
| Dosage (mg/kg) | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/mL) | Adverse Clinical Signs |
| Vehicle Control | 0 | 0 | Severe lethargy, ruffled fur |
| 1 | 20 | 1.5 | Moderate lethargy |
| 5 | 60 | 3.2 | Mild lethargy |
| 10 | 80 | 4.5 | No observable signs |
| 20 | 80 | 4.6 | Mild agitation, transient scratching |
| 40 | 60 | 4.8 | Moderate agitation, persistent scratching, weight loss |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Efficacy Study in a Murine Sepsis Model
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Bacterial Challenge: Induce sepsis by intraperitoneal (IP) injection of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) at a pre-determined lethal dose (e.g., 1 x 10^7 CFU).
-
This compound Administration: One hour post-infection, administer this compound via IP injection at a range of doses (e.g., 1, 5, 10, 20, 40 mg/kg). Include a vehicle control group.
-
Monitoring: Observe animals for clinical signs of distress and mortality for up to 7 days.
-
Efficacy Endpoint: At 24 hours post-treatment, euthanize a subset of mice from each group to determine the bacterial load in the peritoneal fluid and spleen by plating serial dilutions on appropriate agar plates.
-
Data Analysis: Compare survival rates between groups using Kaplan-Meier survival analysis. Compare bacterial loads using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Acute In Vivo Toxicity Study
-
Animal Model: Use healthy 6-8 week old CD-1 mice.
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., intravenous or intraperitoneal) at escalating concentrations. It is advisable to start with a dose that is a multiple of the anticipated efficacious dose.
-
Observation: Monitor animals closely for the first few hours post-administration and then daily for 14 days for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no significant adverse effects are observed.[1]
Visualizations
References
Ranalexin-1G Peptide Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of Ranalexin-1G peptide synthesis.
This compound Sequence: H-Phe-Leu-Gly-Gly-Leu-Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys-OH (Disulfide bond: Cys14-Cys20)
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis?
A1: The main challenges stem from the peptide's hydrophobic nature, which can lead to aggregation, and specific amino acid residues that are prone to side reactions. Key issues include:
-
Aggregation: The high hydrophobicity (GRAVY score: 1.2) can cause the growing peptide chain to aggregate on the solid support, leading to incomplete reactions.[1]
-
Difficult Couplings: Steric hindrance from β-branched amino acids (Ile, Val) and the presence of consecutive identical residues (Gly-Gly, Ala-Ala) can result in incomplete coupling steps.
-
Side Reactions: Methionine oxidation, diketopiperazine formation, and aspartimide formation are potential side reactions in peptide synthesis.[1] Although this compound does not contain Asp, Met oxidation is a concern.
-
Disulfide Bond Formation: Incorrect formation of the disulfide bridge between Cys14 and Cys20 can lead to dimers or other impurities.
-
Purification: The hydrophobicity of this compound can make purification by reverse-phase HPLC challenging due to poor solubility and aggregation.
Q2: How can I minimize aggregation during the synthesis of this compound?
A2: Several strategies can be employed to disrupt peptide aggregation:
-
Choice of Resin: Using a low-substitution resin or a resin with a hydrophilic linker (e.g., PEG-based resins like TentaGel) can help to solvate the growing peptide chain.
-
Solvent System: Switching from Dichloromethane (DCM) to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can improve solvation. Adding chaotropic salts or nonionic detergents to the solvent may also be beneficial.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can improve coupling efficiency and reduce aggregation by providing localized heating.
-
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific positions can disrupt the secondary structure that leads to aggregation.
Q3: What are the recommended coupling reagents for difficult couplings in the this compound sequence?
A3: For sterically hindered couplings, such as those involving Isoleucine and Valine, more potent activating reagents are recommended. Consider using HBTU/HOBt or HATU/HOAt in combination with a non-nucleophilic base like DIPEA. For challenging couplings, a double coupling strategy, where the coupling step is repeated, can be effective.
Q4: How can I prevent the oxidation of the Methionine residue at position 6?
A4: To minimize methionine oxidation, it is crucial to use high-quality, peroxide-free solvents and to degas all solutions. During the final cleavage from the resin, adding a scavenger like dithiothreitol (DTT) or anisole to the cleavage cocktail can protect the methionine residue from oxidation.
Q5: What is the optimal strategy for forming the intramolecular disulfide bond?
A5: After cleavage and deprotection of the linear peptide, the intramolecular disulfide bond can be formed by air oxidation in a dilute aqueous solution at a slightly alkaline pH (around 8.0-8.5). The high dilution minimizes the formation of intermolecular disulfide bonds (dimers). The progress of the cyclization can be monitored by HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide yield | Incomplete coupling or deprotection due to aggregation. | - Use a low-substitution or PEG-based resin.- Switch to NMP as the synthesis solvent.- Employ microwave-assisted synthesis.- Perform double coupling for difficult residues. |
| Multiple peaks in HPLC analysis of crude product | - Deletion sequences from incomplete coupling.- Side reactions (e.g., Met oxidation).- Incomplete deprotection. | - Optimize coupling times and reagents.- Use scavengers during cleavage.- Ensure complete Fmoc removal at each step. |
| Broad peaks during HPLC purification | Peptide aggregation in the mobile phase. | - Add organic modifiers like isopropanol to the mobile phase.- Increase the column temperature.- Use a lower pH mobile phase. |
| Presence of a peak with +16 Da mass difference | Oxidation of Methionine to Methionine sulfoxide. | - Use peroxide-free solvents and degassing.- Add scavengers (DTT, anisole) to the cleavage cocktail. |
| Presence of a peak with double the expected mass | Formation of intermolecular disulfide-linked dimers. | - Perform the cyclization reaction at high dilution.- Optimize the pH and reaction time for cyclization. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol is based on Fmoc/tBu chemistry.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for C-terminal amide) or a pre-loaded Wang/2-Chlorotrityl chloride resin with Fmoc-Cys(Trt)-OH.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings (e.g., Ile, Val), extend the reaction time or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/Dithiothreitol (DTT) (92.5:2.5:2.5:2.5 v/v/v/w).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Disulfide Bond Formation (Cyclization)
-
Dissolution: Dissolve the crude linear peptide in a solution of 20% acetonitrile in water at a concentration of 0.1-0.5 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute ammonium hydroxide solution.
-
Oxidation: Stir the solution gently, open to the air, for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by RP-HPLC. The cyclized peptide will have a shorter retention time than the linear precursor.
-
Quenching: Once the reaction is complete, quench it by acidifying the solution with a small amount of acetic acid or formic acid to a pH of 4-5.
-
Lyophilization: Freeze-dry the solution to obtain the crude cyclized this compound.
Purification
-
Column: Use a preparative C18 reverse-phase HPLC column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% B over 60 minutes.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.
Visualizations
References
Technical Support Center: Optimizing Buffer Conditions for Ranalexin-1G Activity Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing buffer conditions in Ranalexin-1G activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antimicrobial peptide (AMP) originally isolated from the North American pig frog (Rana grylio).[] It is a 20-amino-acid peptide containing an intramolecular disulfide bond that forms a heptapeptide ring.[2] this compound exhibits activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[] Like many AMPs, its mechanism of action is generally believed to involve interaction with and disruption of microbial cell membranes.[3][4] The peptide's positive charge and amphipathic structure are key to its ability to bind to the negatively charged components of bacterial membranes, leading to permeabilization and cell death.[3][4][5]
Q2: Why are buffer conditions so critical for this compound activity assays?
The activity of antimicrobial peptides like this compound is highly sensitive to the physicochemical properties of the surrounding environment. Buffer components can significantly influence the peptide's structure, charge, and its interaction with bacterial membranes.[6] Key parameters such as pH and ionic strength can alter the protonation state of the peptide and the bacterial cell wall, directly impacting the initial electrostatic binding that is critical for its antimicrobial function.[6][7] Therefore, non-optimized buffer conditions can lead to an underestimation of the peptide's potency, lack of reproducibility, or even a complete loss of observable activity.[7]
Q3: What are the most important buffer parameters to consider for optimization?
The two most critical buffer parameters to optimize for this compound activity assays are:
-
pH: The pH of the buffer affects the net charge of both the peptide and the bacterial cell surface.[6] For many AMPs, particularly those rich in histidine, acidic conditions can increase their positive charge and enhance their activity.[6] However, the effect is highly dependent on the specific peptide sequence and the target microorganism.[6]
-
Ionic Strength (Salt Concentration): The salt concentration of the buffer can interfere with the electrostatic interactions between the positively charged peptide and the negatively charged bacterial membrane.[6] High ionic strength is known to attenuate the activity of many AMPs, as physiological salt concentrations can shield the charges and weaken this crucial initial binding step.[6][7]
Troubleshooting Guide
Problem: I am not observing any antimicrobial activity with my synthesized this compound.
There are several potential reasons for a complete lack of activity. Before focusing on the buffer, consider these factors:
-
Peptide Synthesis and Purity: Ensure the peptide was synthesized with the correct amino acid sequence and has a high purity level.[8] Confirm any necessary post-translational modifications, such as the C-terminal amidation and the intramolecular disulfide bond, which are critical for the structure of many AMPs.[2][6]
-
Peptide Solubility: Confirm that the peptide is fully dissolved in the initial solvent before being diluted into the assay buffer.[9] Poor solubility can lead to peptide precipitation and a drastic reduction in the effective concentration.[9]
-
Assay Method: The disc diffusion assay may not be suitable for all peptides. The broth microdilution method is a more commonly accepted standard for determining the Minimum Inhibitory Concentration (MIC) of AMPs.[8][10]
-
Test Organism Sensitivity: Verify that the bacterial strain you are using is known to be susceptible to this compound or similar peptides.[8]
If these factors are controlled, the issue may indeed be inhibitory assay conditions. A buffer with high ionic strength can completely abrogate the activity of many AMPs.[7]
Problem: My this compound activity is lower than expected or results are inconsistent.
Inconsistent or lower-than-expected activity is frequently linked to suboptimal buffer conditions.
-
pH Drift: Ensure your buffer has sufficient buffering capacity to prevent pH changes during bacterial growth, as metabolic byproducts can alter the local pH.
-
Ionic Strength: Standard microbiological media, like Mueller-Hinton Broth (MHB), can have high salt concentrations that inhibit AMP activity. Testing in a low-ionic-strength buffer may reveal higher potency.
-
Contaminants: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be toxic to cells in an assay, causing growth inhibition that is not attributable to the peptide itself.[9] Similarly, endotoxin contamination can cause erratic results in immunological assays.[9]
-
Peptide Stability: Improper storage of the peptide, including repeated freeze-thaw cycles, can lead to degradation.[9] Peptides should be stored lyophilized at -20°C and reconstituted just before use.[9]
Question: How does pH affect this compound activity and how do I find the optimal pH?
The effect of pH on AMP activity is complex and depends on both the peptide and the target bacteria. Generally, a lower pH can increase the net positive charge of peptides, enhancing their binding to negatively charged bacterial membranes.[6] For some AMPs, activity against Gram-negative bacteria decreases as pH increases, while the opposite trend is observed for some Gram-positive bacteria.[6]
To determine the optimal pH, you should perform the activity assay (e.g., MIC determination) across a range of pH values (e.g., pH 5.5, 6.5, 7.5, 8.5) while keeping the ionic strength low and constant.
Question: How does ionic strength (salt concentration) affect my assay results?
High salt concentrations can significantly weaken the activity of this compound. The cations in the buffer (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) compete with the positively charged peptide for binding sites on the negatively charged bacterial membrane, a phenomenon known as charge shielding.[6][7] This inhibition by physiological salt concentrations is a major hurdle in the clinical development of many AMPs.[7] To assess this effect, perform your activity assay in a low-salt buffer and then repeat it with increasing concentrations of NaCl or other physiologically relevant salts.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound Activity
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
-
Prepare Bacterial Inoculum:
-
Culture the test bacteria (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) overnight on an appropriate agar plate.
-
Inoculate a single colony into a suitable broth (e.g., Tryptic Soy Broth) and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture in the chosen assay buffer to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Dissolve lyophilized this compound in a sterile, low-salt solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform a two-fold serial dilution of the peptide stock in the chosen assay buffer in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the peptide concentrations by half.
-
Include a positive control (bacteria in buffer, no peptide) and a negative control (buffer only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The result can be read by eye or with a microplate reader measuring absorbance at 600 nm.
-
Protocol 2: Systematic Buffer Optimization for this compound
This protocol outlines a method for systematically testing the effects of pH and ionic strength.
-
Prepare Buffers:
-
Prepare a base buffer with low ionic strength, such as 10 mM Tris-HCl or 10 mM sodium phosphate.
-
Create a matrix of buffers by adjusting the pH of the base buffer to several values (e.g., 5.5, 6.5, 7.5) and, for each pH, creating a series of buffers with increasing NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
-
Perform MIC Assays:
-
For each buffer condition (a specific pH and salt concentration), perform a full broth microdilution assay as described in Protocol 1.
-
-
Analyze Data:
-
Record the MIC value for each buffer condition.
-
Summarize the data in a table to identify the conditions that result in the lowest MIC (highest activity).
-
This systematic approach will reveal the optimal pH and the salt sensitivity of this compound against the tested organism.
-
Data Presentation
Table 1: Example Data on the Effect of pH on this compound MIC (µg/mL) against S. aureus
| pH Value | This compound MIC (µg/mL) |
| 5.5 | 8 |
| 6.5 | 16 |
| 7.5 | 32 |
| 8.5 | 64 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Table 2: Example Data on the Effect of NaCl on this compound MIC (µg/mL) against E. coli at pH 7.0
| NaCl Concentration (mM) | This compound MIC (µg/mL) |
| 0 | 4 |
| 50 | 16 |
| 100 | 64 |
| 150 (Physiological) | >128 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Visual Guides
Caption: Workflow for troubleshooting and optimizing buffer conditions.
References
- 2. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Ranalexin-1G vs. Indolicidin: A Comparative Analysis of Antimicrobial Activity Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activity of two antimicrobial peptides (AMPs), Ranalexin-1G and indolicidin, against the significant human pathogen Streptococcus pneumoniae. The information presented is based on published experimental data to facilitate an objective evaluation for research and development purposes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and indolicidin against S. pneumoniae has been evaluated by determining their Minimum Inhibitory Concentrations (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Antimicrobial Peptide | Minimum Inhibitory Concentration (MIC) against S. pneumoniae | Reference |
| Indolicidin | 15.62–31.25 µg/ml | [1][2] |
| Ranalexin | 62.5 µg/ml | [1][2] |
Based on these findings, indolicidin demonstrates a higher potency against Streptococcus pneumoniae in vitro compared to Ranalexin, as evidenced by its lower MIC range.[1][2] It is important to note that the activity of indolicidin can be influenced by the pneumococcal capsule and the presence of surface proteins like Pneumococcal surface protein A (PspA).[3][4][5][6]
Experimental Protocols
The following section details the methodology for a key experiment used to determine the antimicrobial activity of these peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values of the antimicrobial peptides against S. pneumoniae are typically determined using the broth microdilution method.[1][2]
Objective: To determine the lowest concentration of the antimicrobial peptide that inhibits the visible growth of S. pneumoniae.
Materials:
-
Streptococcus pneumoniae clinical isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antimicrobial peptides (this compound, indolicidin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: S. pneumoniae isolates are cultured on an appropriate medium, such as blood agar plates, and incubated. A bacterial suspension is then prepared in CAMHB and its density is adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/ml).
-
Peptide Dilution: Serial twofold dilutions of each antimicrobial peptide are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides.
-
Incubation: The plates are incubated under appropriate conditions for S. pneumoniae growth (e.g., 37°C in a 5% CO2 environment) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
Caption: Workflow for MIC Determination.
Mechanism of Action
Antimicrobial peptides generally exert their effects by interacting with and disrupting the bacterial cell membrane, leading to cell death. However, specific mechanisms can vary.
Indolicidin: The antimicrobial action of indolicidin against S. pneumoniae is multifaceted. It is known to cause the rupture of bacterial membranes.[3] This process involves the peptide crossing the thick cell wall to destabilize the plasma membrane.[3][5] Beyond membrane disruption, indolicidin can also penetrate the cytoplasm and interfere with intracellular processes by inhibiting DNA synthesis.[4][7] The effectiveness of indolicidin can be modulated by bacterial surface structures. The polysaccharide capsule of S. pneumoniae can interfere with its lytic activity, and the Pneumococcal surface protein A (PspA) can bind to indolicidin, preventing it from reaching the bacterial membrane.[3][4][5][6]
Ranalexin: While specific studies on the detailed mechanism of Ranalexin against S. pneumoniae are less prevalent in the provided literature, its structural characteristics suggest a primary mode of action involving membrane permeabilization, which is typical for many AMPs. In silico docking studies have shown that Ranalexin can interact with key pneumococcal virulence factors such as autolysin, pneumolysin, and PspA, suggesting that its antimicrobial activity may also involve the disruption of these proteins' functions.[1][2]
Caption: Proposed Mechanisms of Action.
References
- 1. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 2. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Influence of the Polysaccharide Capsule on the Bactericidal Activity of Indolicidin on Streptococcus pneumoniae [frontiersin.org]
- 4. Pneumococcal surface protein A (PspA) prevents killing of Streptococcus pneumoniae by indolicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the Polysaccharide Capsule on the Bactericidal Activity of Indolicidin on Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pneumococcal surface protein A (PspA) prevents killing of Streptococcus pneumoniae by indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Ranalexin-1G and LL-37 Hybrid Peptides: A Guide for Researchers
In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of the hybrid antimicrobial peptide LL-37_Renalexin, a novel construct combining the human cathelicidin LL-37 and the frog-derived peptide Ranalexin-1G, against its parent peptides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic activities of the LL-37_Renalexin hybrid peptide and its constituent parts, LL-37 and this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The LL-37_Renalexin hybrid peptide demonstrates significantly enhanced antimicrobial potency, exhibiting lower MIC values compared to its parent peptides against a range of clinically relevant bacteria.[1]
| Target Microorganism | LL-37_Renalexin (µM) | LL-37 (µM) | This compound (µM) |
| Staphylococcus aureus | 10 - 33 | 50 - 100 | 50 - 100 |
| Escherichia coli | 10 - 33 | 50 - 100 | 50 - 100 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 - 33 | 50 - 100 | 50 - 100 |
| Klebsiella pneumoniae | 10 - 33 | 50 - 100 | 50 - 100 |
Table 2: Cytotoxicity Profile
A crucial aspect of any therapeutic agent is its safety profile. The LL-37_Renalexin hybrid peptide has been reported to exhibit a favorable cytotoxicity profile.
| Peptide | Cell Line | Measurement | Result |
| LL-37_Renalexin | Healthy Human Cells | Cytotoxicity | Reported as "zero cytotoxicity"[1] |
| LL-37 | Human Erythrocytes | Hemolytic Activity | Concentration-dependent hemolysis observed[2] |
| Human Leukocytes & T-lymphocyte MOLT cell line | Cytotoxicity | Toxic effects observed[2] | |
| This compound | HeLa and COS7 (Human Cancer Cell Lines) | IC50 | 13-15 µg/ml[2] |
| Human Erythrocytes & Vero Cells | Hemolytic/Cytotoxic Activity | Non-toxic at antibacterial concentrations[3] |
Note: The cytotoxicity data for this compound on cancer cell lines may not be directly indicative of its effect on healthy human cells. Further studies on non-cancerous human cell lines are needed for a complete comparative assessment.
Immunomodulatory Activity: A Key Differentiator
Beyond their direct antimicrobial effects, many AMPs play a vital role in modulating the host's immune response.
LL-37: The immunomodulatory functions of LL-37 are well-documented. It can act as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, and can influence cytokine production, thereby shaping the inflammatory response. LL-37 exerts its immunomodulatory effects through various signaling pathways.
This compound and LL-37_Renalexin: Currently, there is limited publicly available data on the specific immunomodulatory properties of this compound and the LL-37_Renalexin hybrid peptide. Further research is required to elucidate their roles in modulating the host immune system.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a key signaling pathway for LL-37's immunomodulatory activity and a typical experimental workflow for assessing antimicrobial peptide efficacy.
LL-37 Immunomodulatory Signaling
References
- 1. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of the antimicrobial peptide ranalexin in combination with the endopeptidase lysostaphin against wound and systemic meticillin-resistant Staphylococcus aureus (MRSA) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
validating Ranalexin-1G's synergistic effect with conventional antibiotics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Efficacy of Ranalexin-1G
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of combination therapies that enhance the efficacy of existing antibiotics. This compound, an antimicrobial peptide, has demonstrated significant synergistic effects when combined with several conventional antibiotics, offering a potential avenue for the development of more potent anti-infective treatments. This guide provides a comprehensive overview of the existing experimental data validating this compound's synergistic activity, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound with conventional antibiotics has been evaluated using in vitro methods such as the microbroth dilution checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for quantifying the degree of synergy. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.
A key study demonstrated that the combination of this compound with polymyxin E, doxycycline, or clarithromycin resulted in a four- to eight-fold increase in antimicrobial activity compared to this compound alone. While the precise FIC index values from this study are not publicly available, the reported increase in potency strongly suggests a significant synergistic relationship.
Furthermore, this compound has shown potent synergistic bactericidal activity with the endopeptidase lysostaphin against various strains of Meticillin-resistant Staphylococcus aureus (MRSA). In vivo studies have corroborated these findings, demonstrating a significant reduction in bacterial load in wound and systemic infection models. For instance, in a rabbit model of wound infection, the combination of this compound and lysostaphin led to a 3.5 log10 reduction in MRSA colony-forming units (CFU) compared to the untreated control[1]. In a mouse model of systemic infection, the same combination reduced the MRSA burden in the kidneys by approximately 1 log10 CFU/g[1].
Table 1: Summary of this compound Synergistic Activity
| Combination Partner | Target Organism(s) | Observed Effect | Quantitative Data (if available) |
| Polymyxin E | Gram-positive and Gram-negative bacteria | Synergistic | 4- to 8-fold increase in activity |
| Doxycycline | Gram-positive and Gram-negative bacteria | Synergistic | 4- to 8-fold increase in activity |
| Clarithromycin | Gram-positive and Gram-negative bacteria | Synergistic | 4- to 8-fold increase in activity |
| Lysostaphin | Meticillin-resistant Staphylococcus aureus (MRSA) | Synergistic bactericidal activity | In vivo: 3.5 log10 CFU reduction in rabbit wound model; 1 log10 CFU/g reduction in mouse kidney model[1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following are generalized methodologies for the key experiments used to assess the synergistic effects of this compound.
Checkerboard Assay (Microbroth Dilution Method)
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a conventional antibiotic.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Conventional antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the conventional antibiotic in the appropriate solvent and dilute to the desired starting concentrations in CAMHB.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of the conventional antibiotic to each well in rows A through G.
-
Perform serial two-fold dilutions of the antibiotic across the plate from column 1 to column 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10. Column 11 serves as the antibiotic-only control.
-
In the first row (row A), add 50 µL of the highest concentration of this compound to each well in columns 1 through 10.
-
Perform serial two-fold dilutions of this compound down the plate from row A to row G by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H serves as the this compound-only control.
-
Well H12 serves as the growth control (no antimicrobial agents), and another well can be used as a sterility control (no bacteria).
-
-
Inoculation: Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 100 µL of the inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or Additive effect
-
FICI > 4: Antagonism
-
-
Caption: Workflow for the checkerboard assay to determine synergistic interactions.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Objective: To assess the rate of bacterial killing by this compound and a conventional antibiotic, both individually and in combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and conventional antibiotic solutions at desired concentrations (e.g., based on MIC values)
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in pre-warmed broth.
-
Experimental Setup:
-
Prepare tubes or flasks containing the broth medium with the following conditions:
-
Growth control (no antimicrobial agents)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Conventional antibiotic alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Combination of this compound and the conventional antibiotic (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling: Incubate all tubes in a shaker at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates until colonies are visible.
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
-
Caption: Workflow for time-kill curve analysis to assess bactericidal synergy.
Proposed Mechanisms of Synergistic Action
The synergistic effect of this compound with conventional antibiotics is believed to stem from its primary mechanism of action as an antimicrobial peptide. These peptides primarily target the bacterial cell membrane.
1. Increased Membrane Permeability: this compound, like many other antimicrobial peptides, is cationic and amphipathic. It interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to the formation of pores or channels. This permeabilization of the membrane facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This is particularly relevant for antibiotics that target intracellular processes such as protein synthesis (e.g., doxycycline, clarithromycin) or nucleic acid synthesis.
Caption: Proposed mechanism of synergy via increased membrane permeability.
2. Synergistic Action with Lysostaphin: The synergy between this compound and lysostaphin against S. aureus involves a distinct two-step mechanism. Lysostaphin is an endopeptidase that specifically cleaves the pentaglycine cross-bridges in the peptidoglycan layer of the S. aureus cell wall. This enzymatic degradation weakens the structural integrity of the cell wall, exposing the underlying cell membrane. With the protective peptidoglycan layer compromised, this compound can more readily access and disrupt the cell membrane, leading to rapid cell death.
Caption: Two-step synergistic mechanism of this compound and Lysostaphin.
References
Ranalexin-1G: A Potent Antimicrobial Peptide Against Drug-Resistant Bacteria
A Comparative Analysis of Efficacy and Mechanism
In the face of rising antimicrobial resistance, novel therapeutic agents are urgently needed. Ranalexin-1G, an antimicrobial peptide (AMP) originally isolated from the skin of the North American pig frog (Rana grylio), has demonstrated significant potential in combating drug-resistant bacterial isolates. This guide provides a comprehensive comparison of this compound and its derivatives against conventional antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Efficacy Against Drug-Resistant Isolates
Ranalexin and its engineered derivatives exhibit potent activity against a range of pathogenic bacteria, including challenging multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Ranalexin, its synthetic variants, and standard antibiotics against various bacterial isolates. Lower MIC values indicate higher antimicrobial potency.
Gram-Positive Bacteria
| Organism | Ranalexin (mg/L) | Danalexin (d-amino acid) (mg/L) | C13C3lexin (lipopeptide) (mg/L) | Vancomycin (mg/L) | Ciprofloxacin (mg/L) |
| Staphylococcus aureus (MSSA) | 8[1] | 8[1] | 4[1] | 1-2 | 0.5-1 |
| Staphylococcus aureus (MRSA) | 8-16[1][2] | 8[1] | 4-8[1] | 1-4 | >32 |
| Staphylococcus epidermidis | 8 | 8 | 4 | 1-4 | 0.25-1 |
| Enterococcus faecalis | 16 | 16 | 8 | 1-4 | 1-2 |
| Enterococcus faecium (VRE) | >64 | >64 | 16 | >256 | >32 |
| Streptococcus pneumoniae | 62.5[3] | - | - | 0.5-1 | 1-2 |
Table 1: Comparative MIC values of Ranalexin and its derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Data for conventional antibiotics are provided for reference.
Gram-Negative Bacteria
| Organism | Ranalexin (mg/L) | Danalexin (d-amino acid) (mg/L) | C13C3lexin (lipopeptide) (mg/L) | Ciprofloxacin (mg/L) | Gentamicin (mg/L) |
| Escherichia coli | >64[1] | >64[1] | 8-16[1] | 0.015-0.125 | 0.25-1 |
| Klebsiella pneumoniae | >64 | >64 | 16 | 0.03-0.25 | 0.5-2 |
| Pseudomonas aeruginosa | >64 | >64 | 16 | 0.25-1 | 1-4 |
| Acinetobacter baumannii | 16[1] | 16[1] | 8[1] | 0.25-1 | 0.5-2 |
Table 2: Comparative MIC values of Ranalexin and its derivatives against Gram-negative bacteria. Note the enhanced activity of the lipopeptide derivative C13C3lexin against these isolates.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and other antimicrobial peptides is the disruption of the bacterial cell membrane integrity. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequent hydrophobic interactions facilitate the insertion of the peptide into the lipid bilayer, leading to pore formation and cell death.
Figure 1. Proposed mechanism of this compound action on bacterial membranes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Figure 2. Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agents: this compound and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in MHB to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Detailed Protocol:
-
Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Exposure: this compound or a comparator antibiotic is added to the bacterial suspension at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are removed from each suspension at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The aliquots are serially diluted and plated on nutrient agar plates.
-
Enumeration: After incubation of the plates, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Anti-Biofilm Assay
This assay assesses the ability of an antimicrobial agent to inhibit the formation of biofilms or to eradicate established biofilms.
Detailed Protocol:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for a period sufficient to allow biofilm formation (typically 24-48 hours).
-
Treatment: For biofilm inhibition, the antimicrobial agent is added at the same time as the bacterial suspension. For biofilm eradication, the planktonic cells are removed after the initial incubation, and fresh media containing the antimicrobial agent is added to the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Quantification: The biofilm biomass is quantified. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: The reduction in biofilm biomass in the treated wells is compared to the untreated control wells to determine the anti-biofilm activity.
Conclusion
This compound and its derivatives, particularly the lipopeptide C13C3lexin, demonstrate promising antimicrobial activity against a spectrum of drug-resistant bacteria. Their membrane-disrupting mechanism of action makes them less susceptible to conventional resistance mechanisms. The data and protocols presented in this guide provide a foundation for further research and development of these peptides as a potential new class of therapeutics to address the growing challenge of antimicrobial resistance.
References
- 1. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae | PLOS One [journals.plos.org]
Unveiling the Cytotoxic Potential of Ranalexin-1G and its Derivatives: A Comparative Guide
For Immediate Release
Heidelberg, Germany – A comprehensive analysis of the antimicrobial peptide Ranalexin-1G and its synthetic derivatives reveals a landscape of varying cytotoxic activities against cancerous and normal cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds, offering insights into their therapeutic potential and underlying mechanisms of action.
This comparative guide summarizes quantitative data on the cytotoxicity of this compound and its derivatives, details the experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.
Comparative Cytotoxicity of this compound and its Derivatives
The cytotoxic effects of this compound and its engineered derivatives have been evaluated against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.
A study on recombinant Ranalexin demonstrated its cytotoxic activity against HeLa (human cervical cancer) and COS7 (monkey kidney fibroblast) cells, with an IC50 of 13-15 μg/ml[1]. Further investigations into hybrid peptides derived from Ranalexin and another antimicrobial peptide, indolicidin, have shed light on the potential to modulate cytotoxicity. While these hybrid peptides showed potent antibacterial activity, their cytotoxic effects against normal human cell lines, including WRL-68 (liver) and NL-20 (lung), as well as human erythrocytes, were found to be low at their minimum inhibitory concentrations (MICs)[2]. However, toxicity was observed at higher concentrations, indicating a therapeutic window that needs to be carefully considered in drug development[2].
| Compound | Cell Line | IC50 / Cytotoxicity | Reference |
| Recombinant Ranalexin | HeLa | 13-15 μg/ml | [1] |
| Recombinant Ranalexin | COS7 | 13-15 μg/ml | [1] |
| Ranalexin-Indolicidin Hybrids (RN7-IN6, RN7-IN7, RN7-IN8, RN7-IN9, RN7-IN10) | WRL-68 (Normal Liver) | Low cytotoxicity at MIC | [2] |
| Ranalexin-Indolicidin Hybrids (RN7-IN6, RN7-IN7, RN7-IN8, RN7-IN9, RN7-IN10) | NL-20 (Normal Lung) | Low cytotoxicity at MIC | [2] |
| Ranalexin-Indolicidin Hybrids (RN7-IN6, RN7-IN7, RN7-IN8, RN7-IN9, RN7-IN10) | Human Erythrocytes | Low hemolytic effect at MIC | [2] |
Experimental Protocols
The determination of cytotoxicity is paramount in assessing the therapeutic potential of novel compounds. The following outlines a typical experimental protocol for evaluating the cytotoxic effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) or normal cells (e.g., WRL-68, NL-20) are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A control group with untreated cells is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/ml in phosphate-buffered saline) is added to each well and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Ranalexin-1G: A Comparative Analysis of its Therapeutic Index Against Other Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – In the global fight against antimicrobial resistance, researchers are increasingly turning to antimicrobial peptides (AMPs) as a promising class of therapeutics. A new comprehensive guide evaluates the therapeutic index of Ranalexin-1G, a novel AMP, in comparison to other well-known AMPs, providing critical data for scientists and drug development professionals. This guide offers an in-depth analysis of experimental data, detailed methodologies, and visual representations of molecular interactions to aid in the assessment of this compound's therapeutic potential.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For AMPs, this is often calculated as the ratio of the concentration that causes 50% hemolysis or cytotoxicity (HC50 or CC50) to the minimum inhibitory concentration (MIC) required to inhibit microbial growth. A higher TI indicates a wider safety margin, a crucial attribute for any potential therapeutic agent.
Comparative Therapeutic Index of this compound and Other AMPs
The following table summarizes the available data on the MIC and HC50/CC50 of this compound and other prominent AMPs, providing a quantitative comparison of their therapeutic indices. It is important to note that the HC50 value for this compound is based on studies of hybrid peptides derived from Ranalexin, as direct hemolytic data for this compound is limited. The cytotoxicity data for Ranalexin was determined against cancer cell lines, which may not be fully representative of its effect on normal mammalian cells.
| Antimicrobial Peptide | Target Organism | MIC (µg/mL) | HC50/CC50 (µg/mL) | Therapeutic Index (HC50/MIC or CC50/MIC) |
| This compound (estimated) | Staphylococcus aureus | 4[1] | ~62.5 - 125 (HC50 of hybrid peptides)[1] | ~15.6 - 31.3 |
| Escherichia coli | 32[1] | ~62.5 - 125 (HC50 of hybrid peptides)[1] | ~2.0 - 3.9 | |
| HeLa/COS7 Cells | - | 13-15 (CC50 of recombinant Ranalexin)[2] | - | |
| Melittin | Various Pathogens | 8 - 32[3] | 0.44 (HD50)[3] | 0.01 - 0.05 |
| LL-37 | Various Pathogens | <10[4] | >100 (in some studies) | >10 |
| Magainin II | Various Pathogens | Varies | >50 (in some studies) | Varies |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key assays used to determine the therapeutic index of AMPs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Detailed Steps:
-
Preparation of Antimicrobial Peptide Stock Solution: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the AMP stock solution in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed.
Hemolytic Assay (HC50)
The hemolytic assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Workflow for Hemolytic Assay:
Caption: Workflow for determining the 50% hemolytic concentration (HC50) of an antimicrobial peptide.
Detailed Steps:
-
Preparation of Red Blood Cells: Obtain fresh whole blood (e.g., human or sheep) and centrifuge to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the AMP in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 540 nm (corresponding to the absorbance of hemoglobin).
-
Calculation of HC50: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 value is the peptide concentration that causes 50% hemolysis.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of an AMP is intrinsically linked to its mechanism of action. While many AMPs primarily act by disrupting the bacterial cell membrane, some also translocate into the cytoplasm to interact with intracellular targets.
This compound
The primary mechanism of action for Ranalexin is believed to be the disruption of the bacterial cell membrane. Its cationic and amphipathic properties facilitate its interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death. Some evidence also suggests that Ranalexin can traverse the membrane and inhibit protein expression[5].
Caption: Proposed mechanism of action for this compound against bacterial cells.
Melittin
Melittin, a major component of bee venom, is a potent lytic peptide. It forms pores in cell membranes through a "toroidal pore" or "carpet" mechanism, leading to rapid cell lysis. At lower concentrations, it can also translocate across the membrane and interfere with intracellular processes.
LL-37
LL-37, a human cathelicidin, exhibits a broad range of activities. It can disrupt bacterial membranes, but also has significant immunomodulatory functions. It can bind to and neutralize LPS, preventing a septic shock response. Furthermore, LL-37 can enter host cells and modulate various signaling pathways, including those involved in inflammation and wound healing.
Magainin II
Magainin II, isolated from the skin of the African clawed frog, is another well-studied AMP. It primarily acts by forming "toroidal pores" in bacterial membranes, leading to the leakage of cellular contents and cell death.
Conclusion
The evaluation of the therapeutic index is a critical step in the development of new antimicrobial agents. While this compound shows promising antimicrobial activity, a comprehensive assessment of its hemolytic activity against normal mammalian cells is essential to firmly establish its therapeutic window. The data presented in this guide, including comparative therapeutic indices and detailed experimental protocols, provides a valuable resource for researchers in the field of antimicrobial peptide development. Further studies focusing on the specific hemolytic properties of this compound will be crucial in determining its potential as a safe and effective therapeutic agent in the face of rising antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ranalexin-1G: A Comparative Analysis of its Activity Against ESKAPE Pathogens
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1][2][3][4] Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics.[5][6] This guide provides a comparative analysis of the in vitro activity of Ranalexin-1G, an antimicrobial peptide isolated from the North American bullfrog Rana catesbeiana, against a panel of ESKAPE pathogens.[7][8]
Performance Benchmarking: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE pathogens. It is important to note that the data is compiled from various studies employing different methodologies, strains, and peptide preparations (native, recombinant, or synthetic analogs), which may contribute to variations in the reported MIC values. For a comprehensive understanding, it is recommended to consult the original research articles.
Table 1: Minimum Inhibitory Concentration (MIC) of Ranalexin Against ESKAPE Pathogens
| Pathogen | Strain(s) | MIC (µg/mL) | MIC (µM) | Source(s) |
| Enterococcus faecium | Not Specified | Data Not Available | Data Not Available | |
| Staphylococcus aureus | ATCC 25923, MRSA | 4 - 128 | 1.9 - 61.2 | [8][9] |
| Clinical Isolates | 50 - 100 | [1][2] | ||
| Klebsiella pneumoniae | Clinical Isolates | >250 | >119.6 | [10] |
| Clinical Isolates | 50 - 100 | [1][2] | ||
| Acinetobacter baumannii | Not Specified | 4 - 16 | 1.9 - 7.6 | |
| Pseudomonas aeruginosa | ATCC 27853 | No activity | >200 | [8] |
| Enterobacter species | Not Specified | Data Not Available | Data Not Available |
Note: Conversion from µg/mL to µM is based on an approximate molecular weight of 2092 g/mol for Ranalexin. MIC values can vary significantly based on the specific bacterial strain and the experimental conditions used.
Table 2: Representative MIC Ranges of Common Antibiotics Against ESKAPE Pathogens
This table provides a general reference for the MIC ranges of some conventional antibiotics against ESKAPE pathogens. This data is aggregated from multiple sources and is intended for comparative purposes only. Direct comparison with this compound should be made with caution as the data was not generated in parallel studies.
| Pathogen | Antibiotic | Representative MIC Range (µg/mL) |
| Enterococcus faecium | Vancomycin | 1 - >256 |
| Ampicillin | 1 - >128 | |
| Staphylococcus aureus | Vancomycin | 0.5 - 2 |
| Oxacillin (for MSSA) | ≤2 | |
| Klebsiella pneumoniae | Meropenem | ≤1 - >16 |
| Ciprofloxacin | ≤0.25 - >32 | |
| Acinetobacter baumannii | Meropenem | 2 - >64 |
| Colistin | ≤2 | |
| Pseudomonas aeruginosa | Piperacillin-Tazobactam | ≤16 - >128 |
| Ciprofloxacin | ≤0.5 - >32 | |
| Enterobacter species | Meropenem | ≤0.5 - >16 |
| Cefepime | ≤2 - >32 |
Mechanism of Action and Experimental Workflow
The primary mechanism of action for many antimicrobial peptides, including Ranalexin, is the disruption of the bacterial cell membrane integrity, leading to pore formation and subsequent cell death.[11][12] This action is generally rapid and non-specific, which may reduce the likelihood of resistance development compared to antibiotics that target specific metabolic pathways.
References
- 1. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2000009553A2 - Antimicrobial peptides isolated from the skin of american frogs - Google Patents [patents.google.com]
- 9. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution [mdpi.com]
Comparative Pharmacokinetics of Ranalexin-1G and its Lipopeptide Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antimicrobial peptide Ranalexin-1G and its synthetically modified lipopeptide analogs. The data presented herein, supported by detailed experimental protocols and visualizations, is intended to inform researchers, scientists, and drug development professionals on the potential of lipidation to enhance the therapeutic properties of peptide-based drug candidates.
Executive Summary
Modification of the natural antimicrobial peptide this compound with fatty acids significantly alters its pharmacokinetic properties, transforming a rapidly cleared molecule into a long-circulating agent with a modified clearance pathway. While this compound undergoes swift renal excretion, its lipopeptide derivatives exhibit prolonged retention in the bloodstream and a notable shift towards hepatic clearance.[1] This fundamental change in pharmacokinetics, coupled with enhanced antimicrobial potency, underscores the potential of lipidation as a strategy to improve the drug-like characteristics of peptide therapeutics. However, this modification also correlates with an increase in cytotoxicity, highlighting a critical aspect for consideration in drug design and development.[1]
Data Presentation
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/L) |
| This compound | Gram-positive bacteria | 8-16 |
| This compound | Gram-negative bacteria | >64 |
| C13C3lexin (Lipopeptide Analog) | Gram-positive bacteria | 2-8 |
| C13C3lexin (Lipopeptide Analog) | Gram-negative bacteria | 2-16 |
| Data sourced from a study on ranalexin and its derivatives.[1] |
Table 2: Comparative Cytotoxicity
| Compound Class | Fatty Acid Chain Length | IC50 toward Human Cells (µg/mL) |
| Lipopeptide Analogs | C10:0 (Decanoic acid) - C14:0 (Myristic acid) | 12.74 - 108.10 |
| Note: Cytotoxicity increases with the chain length of the attached fatty acid.[1] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Observation | Primary Clearance Route |
| This compound | Rapidly cleared from circulation within 1 hour post-injection. | Renal |
| Lipopeptide Analogs | Greatly extended circulation in the bloodstream. | Hepatic |
| Observations are based on 68Ga-labelled PET imaging studies.[1] |
Experimental Protocols
68Ga-Radiolabeling of this compound and Lipopeptide Analogs for PET Imaging
This protocol outlines the general procedure for radiolabeling peptides with Gallium-68 (68Ga) for use in Positron Emission Tomography (PET) imaging. Specific parameters for this compound and its analogs would be optimized within this framework.
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated peptide (this compound or lipopeptide analog)
-
Sodium acetate buffer (pH 4.5)
-
Sterile water for injection
-
Sep-Pak C18 cartridges for purification
-
Ethanol
-
Saline solution
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elution of 68Ga: Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68Ga eluate to a reaction vial containing the DOTA-conjugated peptide dissolved in sodium acetate buffer to adjust the pH to approximately 4.5.
-
Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.
-
Purification: After cooling, purify the reaction mixture using a Sep-Pak C18 cartridge. Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the 68Ga-labeled peptide with an ethanol/saline solution.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or HPLC. A purity of >95% is typically required for in vivo studies.
In Vivo PET/CT Imaging
This protocol describes the general workflow for conducting pharmacokinetic studies in small animals using 68Ga-labeled peptides.
Animal Model:
-
Wistar rats or other suitable rodent models.[1]
Procedure:
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Radiotracer Administration: Administer a bolus injection of the 68Ga-labeled peptide (typically 10-15 MBq) intravenously via the tail vein.
-
PET/CT Scanning: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 0-60 minutes for dynamic scans, and static scans at 1, 2, and 4 hours).
-
Image Analysis: Reconstruct the PET images and co-register them with the CT scans for anatomical reference.
-
Biodistribution Analysis: Draw regions of interest (ROIs) over various organs (e.g., heart, liver, kidneys, muscle, tumor) to generate time-activity curves.
-
Quantification: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at different time points to determine the biodistribution and clearance profile.
Mandatory Visualization
Caption: Workflow for the comparative pharmacokinetic analysis.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ranalexin-1G
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Ranalexin-1G, an antimicrobial peptide. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of antimicrobial agents can contribute to the development of antimicrobial resistance in the environment.[1][2][3]
I. Immediate Actions and Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if handling bulk powder |
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. This compound Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
III. Decontamination and Disposal Procedures
Based on general best practices for antimicrobial peptides, the following decontamination methods are recommended.
A. Liquid Waste (Solutions containing this compound)
-
Chemical Decontamination:
-
Method 1: Sodium Hypochlorite (Bleach) Treatment.
-
Prepare a fresh solution of sodium hypochlorite with a final concentration of at least 1% available chlorine.
-
Add the bleach solution to the liquid this compound waste to achieve the target concentration.
-
Allow a minimum contact time of 30 minutes to ensure peptide inactivation.
-
-
Method 2: Enzymatic Cleaner.
-
Use a commercially available enzymatic detergent designed for peptide decontamination.
-
Follow the manufacturer's instructions for concentration and contact time. Typically, a 1% (w/v) solution is effective.
-
-
-
Neutralization and Disposal:
-
After decontamination, neutralize the pH of the solution to be between 6.0 and 8.0.
-
Dispose of the treated liquid down the drain with copious amounts of water, in accordance with local wastewater regulations. Always verify with your institution's Environmental Health and Safety (EHS) office before drain disposal.
-
B. Solid Waste (Contaminated labware, gloves, etc.)
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed directly into an approved sharps container without decontamination.
-
The full sharps container should be disposed of as biomedical waste through your institution's regulated medical waste stream.
-
-
Non-Sharps Solid Waste:
-
Decontamination:
-
Immerse contaminated items (e.g., pipette tips, tubes) in a 1% sodium hypochlorite solution for at least 30 minutes.
-
For surfaces and equipment, wipe down with a 1% sodium hypochlorite solution.
-
-
Disposal:
-
After decontamination, the solid waste can typically be disposed of as regular laboratory waste. However, consult your institutional guidelines to confirm. If there is any uncertainty, treat it as hazardous chemical waste.
-
-
C. Unused or Expired this compound (Lyophilized Powder)
-
Unused or expired this compound powder should be treated as hazardous chemical waste.
-
Do not attempt to decontaminate the pure product.
-
Package the original vial in a sealed, labeled container and arrange for pickup by your institution's hazardous waste disposal service.
IV. Quantitative Decontamination Parameters
| Decontamination Method | Active Agent | Concentration | Minimum Contact Time |
| Chemical (Liquid Waste) | Sodium Hypochlorite | 1% | 30 minutes |
| Enzymatic (Liquid Waste) | Enzymatic Detergent | 1% (w/v) | As per manufacturer |
| Chemical (Solid Waste) | Sodium Hypochlorite | 1% | 30 minutes |
V. Experimental Protocol: General Peptide Decontamination Validation
While a specific protocol for this compound degradation is not available, a general approach to validate a decontamination procedure for a peptide is outlined below. This protocol can be adapted to verify the efficacy of the chosen decontamination method.
-
Objective: To confirm the degradation of the peptide after treatment with the chosen decontamination agent.
-
Materials:
-
This compound stock solution
-
Decontamination agent (e.g., 1% sodium hypochlorite)
-
Quenching agent (e.g., sodium thiosulfate for bleach)
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column and mobile phases for peptide analysis
-
-
Procedure:
-
Prepare a known concentration of this compound solution.
-
Take an initial sample for HPLC analysis (Time 0).
-
Add the decontamination agent to the this compound solution.
-
At specified time points (e.g., 5, 15, 30 minutes), take aliquots of the reaction mixture.
-
Immediately quench the decontamination reaction in the aliquots.
-
Analyze the samples by HPLC to monitor the disappearance of the this compound peak.
-
Successful decontamination is indicated by the absence of the parent peptide peak in the chromatogram.
-
VI. Logical Relationships in Disposal Decision-Making
The following diagram illustrates the logical flow for selecting the appropriate disposal pathway.
Caption: Logical flow for this compound disposal decisions.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Potential Environmental and Human Health Risks Caused by Antibiotic-Resistant Bacteria (ARB), Antibiotic Resistance Genes (ARGs) and Emerging Contaminants (ECs) from Municipal Solid Waste (MSW) Landfill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Personal protective equipment for handling Ranalexin-1G
Disclaimer: A specific Safety Data Sheet (SDS) for Ranalexin-1G is not publicly available. The following guidance is based on best practices for handling antimicrobial peptides and general laboratory safety protocols. Researchers should always perform a risk assessment for their specific experimental conditions and consult with their institution's safety officer.
This compound is an antimicrobial peptide with activity against Gram-positive and Gram-negative bacteria, as well as fungi.[] As with any biologically active substance, proper handling is crucial to ensure personnel safety and prevent contamination. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Lab coat- Safety glasses- Nitrile gloves | Protects against accidental spills or container damage during transit. |
| Weighing and Reconstitution | - Lab coat- Safety goggles- Nitrile gloves- N95 respirator or use of a chemical fume hood | Minimizes inhalation of powdered peptide and prevents eye and skin contact. |
| In Vitro Experiments (e.g., MIC assays) | - Lab coat- Safety glasses- Nitrile gloves | Standard protection for handling solutions and bacterial cultures. |
| Spill Cleanup | - Lab coat- Safety goggles- Nitrile gloves (double-gloving recommended)- N95 respirator | Protects against higher concentrations and potential aerosols during cleanup. |
| Waste Disposal | - Lab coat- Safety glasses- Nitrile gloves | Prevents contact with contaminated waste materials. |
Experimental Protocols: Handling and Disposal Workflow
Proper handling procedures are essential to maintain the integrity of the peptide and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Verify that the product is this compound.[]
-
Store the lyophilized peptide at -20°C in a tightly sealed container.[]
2. Reconstitution:
-
Perform all weighing and initial reconstitution of the lyophilized powder within a chemical fume hood or while wearing an N95 respirator to avoid inhalation.
-
Use sterile, nuclease-free solutions for reconstitution as appropriate for the intended application.
-
Prepare stock solutions at a high concentration and aliquot into smaller working volumes to avoid repeated freeze-thaw cycles.
3. Use in Experiments:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Avoid direct contact with skin and eyes.[3]
-
Work in a designated area to prevent cross-contamination.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.[3]
-
Ensure the spill area is thoroughly decontaminated after cleanup.
5. Disposal:
-
All waste materials, including empty containers, used pipette tips, and contaminated gloves, should be disposed of in accordance with local, state, and federal regulations for chemical and biological waste.
-
Liquid waste containing this compound should be collected in a designated, labeled waste container.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
